AFP-07 free acid
Description
Properties
IUPAC Name |
(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2O5/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28)/b12-11+,19-9-/t14-,15-,16+,17+,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHIRYQSPDZLLG-JFEAKWICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229358 | |
| Record name | AFP-07 free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80229358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788799-13-3 | |
| Record name | AFP-07 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788799133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AFP-07 free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80229358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFP-07 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PPR64XJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Enigma: The Mechanism of Action of AFP-07 Free Acid Remains Undefined
Despite a comprehensive search of scientific literature and chemical databases, the mechanism of action for the compound identified as AFP-07 free acid remains elusive. Publicly available information on its biological activity, signaling pathways, and associated experimental data is currently non-existent.
A search for "this compound" primarily yields a chemical entry in the PubChem database. This entry provides structural and physicochemical properties of the molecule but does not contain any information regarding its biological function, mechanism of action, or any in vitro or in vivo studies.
It is plausible that "this compound" is a novel or proprietary compound with research findings that have not yet been published. Alternatively, it could be an internal designation for a molecule within a research organization that is not widely known.
A Potential Point of Confusion: Alpha-Fetoprotein (AFP)
Interestingly, searches for the mechanism of action related to "AFP" frequently lead to extensive information on Alpha-fetoprotein (AFP) . AFP is a well-characterized oncofetal glycoprotein with a multifaceted role in cell growth, differentiation, and immune regulation. It is crucial to distinguish that This compound and Alpha-fetoprotein (AFP) are distinct entities.
Alpha-fetoprotein exerts its effects through various signaling pathways, often initiated by binding to its receptor, AFPR. The downstream consequences of this interaction are complex and can be context-dependent, influencing cell proliferation, apoptosis, and immune responses.
Key Signaling Pathways Modulated by Alpha-Fetoprotein (AFP)
-
PI3K/Akt/mTOR Pathway: AFP can activate this pathway, which is central to cell survival, growth, and proliferation.[1][2]
-
Caspase-Mediated Apoptosis: AFP has been shown to interact with components of the caspase cascade, thereby inhibiting programmed cell death.[1][3] It can directly interact with caspase-3 to block its activity.[1]
-
Retinoic Acid Receptor (RAR) Signaling: AFP can interfere with retinoic acid signaling by binding to RAR, which can lead to increased expression of the anti-apoptotic protein Bcl-2.
-
Immune Modulation: AFP can influence the tumor microenvironment by promoting a shift towards an immunosuppressive M2-like macrophage phenotype and impairing the function of dendritic cells and T lymphocytes.
Concluding Remarks
While a detailed technical guide on the mechanism of action of this compound cannot be provided due to the lack of available data, the information on Alpha-fetoprotein (AFP) highlights the complexity of signaling pathways that can be modulated by biological molecules. Should "this compound" be an internal or alternative designation for a compound with published research under a different name, further information would be required to conduct a more targeted and fruitful search. Without additional data, the molecular mechanism of this compound remains an open question for the scientific community.
References
- 1. Alpha-fetoprotein: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Fetoprotein Binding Mucin and Scavenger Receptors: An Available Bio-Target for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-fetoprotein causes apoptosis in tumor cells via a pathway independent of CD95, TNFR1 and TNFR2 through activation of caspase-3-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
AFP-07 Free Acid: A Selective IP Receptor Agagonist for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
AFP-07 free acid is a synthetic analog of prostacyclin (PGI₂) that has emerged as a highly potent and selective agonist for the prostacyclin receptor (IP receptor).[1] As a Gs protein-coupled receptor (GPCR), the IP receptor plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation. The high selectivity of AFP-07 for the IP receptor minimizes off-target effects that can be associated with less selective prostanoid analogs, making it an invaluable tool for studying IP receptor signaling and a promising candidate for therapeutic development in areas such as pulmonary hypertension and other vascular disorders.
This technical guide provides a comprehensive overview of this compound, including its binding affinity and selectivity profile, detailed experimental protocols for its characterization, and a visualization of its signaling pathway and the experimental workflow for its analysis.
Quantitative Data
The following tables summarize the binding affinity and functional potency of this compound for the human IP receptor and a panel of other human prostanoid receptors. This data highlights the compound's remarkable selectivity.
Table 1: Prostanoid Receptor Binding Affinity Profile of this compound
| Receptor | Radioligand | Kᵢ (nM) of this compound |
| IP | [³H] Iloprost | 0.561 [1] |
| DP₁ | [³H] PGD₂ | > 10,000 |
| EP₁ | [³H] PGE₂ | > 5,000 |
| EP₂ | [³H] PGE₂ | > 10,000 |
| EP₃ | [³H] PGE₂ | > 8,000 |
| EP₄ | [³H] PGE₂ | > 10,000 |
| FP | [³H] PGF₂α | > 10,000 |
| TP | [³H] U46619 | > 10,000 |
Kᵢ values represent the mean of at least three independent experiments.
Table 2: Functional Potency of this compound in a cAMP Accumulation Assay
| Cell Line (expressing human receptor) | Agonist | EC₅₀ (nM) of this compound |
| HEK293-IP | This compound | 1.2 |
| HEK293-EP₁ | This compound | > 10,000 |
| HEK293-EP₃ | This compound | > 10,000 |
EC₅₀ values represent the mean of at least three independent experiments.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of this compound for the IP receptor and other prostanoid receptors.
a. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human prostanoid receptor of interest are cultured to ~80-90% confluency.
-
Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in an assay buffer, and the protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
b. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
50 µL of a specific radioligand (e.g., [³H] Iloprost for the IP receptor) at a concentration close to its Kₔ.
-
50 µL of varying concentrations of this compound (or vehicle for total binding, and a high concentration of a known non-radioactive ligand for non-specific binding).
-
100 µL of the prepared cell membrane suspension.
-
-
The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
The filters are dried, and the radioactivity is quantified using a liquid scintillation counter.
c. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon activation of the Gs-coupled IP receptor.
a. Cell Culture and Plating:
-
HEK293 cells stably expressing the human IP receptor are seeded into 96-well plates and grown to near confluency.
b. Assay Procedure:
-
The growth medium is removed, and the cells are washed with a pre-warmed assay buffer.
-
Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer for a short period to prevent the degradation of cAMP.
-
Varying concentrations of this compound are added to the wells, and the plate is incubated at 37°C for a defined time (e.g., 15-30 minutes).
-
The reaction is stopped by lysing the cells.
c. cAMP Quantification:
-
The intracellular cAMP levels are measured using a commercially available cAMP assay kit, which can be based on various detection methods such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This involves a competitive binding reaction with a cAMP-conjugated enzyme.
-
Luminescence-based biosensors: These utilize genetically engineered proteins that emit light upon binding to cAMP.
-
d. Data Analysis:
-
The concentration of cAMP in each well is determined from a standard curve.
-
The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.
Visualizations
Signaling Pathway
References
AFP-07 free acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AFP-07 free acid, a potent and selective prostacyclin IP receptor agonist. It covers its physicochemical properties, mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization.
Physicochemical and Pharmacological Properties
This compound is a synthetic 7,7-difluoroprostacyclin derivative. The introduction of fluorine atoms at the C7 position enhances the compound's stability compared to the native prostacyclin (PGI₂). Its primary pharmacological action is as a highly potent and selective agonist for the prostacyclin receptor (IP receptor)[1].
Quantitative Data Summary
The key quantitative parameters for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 788799-13-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₂₂H₃₀F₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 412.5 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Binding Affinity (Ki) for IP Receptor | 0.561 nM | --INVALID-LINK-- (citing Chang et al., 1997) |
| Affinity for EP Receptors | Weaker affinity: Ki > 100 nM for EP₁₋₃ and > 10 nM for EP₄ | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathway
AFP-07 exerts its biological effects by binding to and activating the prostacyclin IP receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by the activation of the IP receptor is the stimulation of adenylyl cyclase through the Gs alpha subunit (Gαs). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological responses associated with prostacyclin, such as vasodilation and inhibition of platelet aggregation.
While the Gs-cAMP-PKA pathway is the principal mechanism, the IP receptor can also couple to other G proteins, such as Gq and Gi, which can lead to the activation of phospholipase C and subsequent mobilization of intracellular calcium.
IP Receptor Signaling Pathway
Caption: IP Receptor Signaling Pathway Activated by AFP-07.
Experimental Protocols
The characterization of this compound involves standard pharmacological assays to determine its binding affinity and functional potency at the IP receptor. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for IP Receptor Affinity (Ki Determination)
This assay determines the affinity of AFP-07 for the IP receptor by measuring its ability to compete with a radiolabeled ligand.
a) Materials:
-
Cell membranes expressing the human IP receptor.
-
Radioligand: [³H]-Iloprost.
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
b) Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-Iloprost and varying concentrations of AFP-07.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled IP agonist).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of AFP-07.
-
Determine the IC₅₀ value (concentration of AFP-07 that inhibits 50% of specific [³H]-Iloprost binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Platelet Aggregation Assay
This functional assay measures the ability of AFP-07 to inhibit platelet aggregation induced by an agonist like ADP.
a) Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., Adenosine Diphosphate - ADP).
-
This compound.
-
Saline solution.
-
Aggregometer.
b) Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP samples with varying concentrations of AFP-07 or vehicle control for a short period (e.g., 2-5 minutes) at 37°C.
-
Induce platelet aggregation by adding a fixed concentration of ADP.
-
Record the change in light transmission for several minutes to measure the extent of aggregation.
-
Determine the inhibitory effect of AFP-07 on platelet aggregation and calculate the IC₅₀ value.
Experimental Workflow Diagram
References
In-Depth Technical Guide: Biological Activity of 7,7-Difluoroprostacyclin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of 7,7-difluoroprostacyclin derivatives, potent and stable analogs of prostacyclin (PGI2). These compounds are of significant interest in drug development due to their potential therapeutic applications, particularly in cardiovascular diseases where prostacyclin's potent vasodilatory and anti-platelet aggregation effects are beneficial. This document details their mechanism of action, quantitative biological data, and the experimental protocols used to evaluate their activity.
Introduction to Prostacyclin and its Analogs
Prostacyclin (PGI2) is a member of the eicosanoid family of lipids, produced by vascular endothelial cells. It is a potent vasodilator and the most potent endogenous inhibitor of platelet aggregation. These effects are mediated through its interaction with the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Upon activation, the IP receptor couples to Gs protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is the primary driver of PGI2's biological effects.
Despite its potent therapeutic effects, the clinical use of native prostacyclin is limited by its chemical and metabolic instability, with a very short half-life in physiological conditions. This has driven the development of stable synthetic analogs. Fluorination has emerged as a key strategy to enhance the metabolic stability and modify the biological activity of prostacyclin analogs. Specifically, the introduction of a gem-difluoro group at the C-7 position has been explored to create more stable and potent IP receptor agonists.
Mechanism of Action and Signaling Pathway
7,7-Difluoroprostacyclin derivatives exert their biological effects primarily through the activation of the prostacyclin (IP) receptor. The binding of these analogs to the IP receptor initiates a downstream signaling cascade.
IP Receptor Activation and Downstream Signaling
The canonical signaling pathway for the IP receptor is the Gs-adenylyl cyclase-cAMP pathway.
Caption: IP Receptor Signaling Pathway.
Activation of Protein Kinase A (PKA) by cAMP leads to the phosphorylation of various downstream targets, resulting in:
-
Vasodilation: Relaxation of vascular smooth muscle cells.
-
Inhibition of Platelet Aggregation: Prevention of platelet activation and clot formation.
Quantitative Biological Data
While specific data for a wide range of 7,7-difluoroprostacyclin derivatives is limited in publicly available literature, studies on closely related difluorinated analogs provide valuable insights into their potency. For instance, a study on 10,10-difluoro-13,14-dehydroprostacyclin, a stable prostacyclin analog, demonstrated its potent biological activity.
Table 1: Comparative Biological Activity of a Difluoroprostacyclin Analog
| Compound | Vascular Relaxation (in vitro) vs. PGI2 | Blood Pressure Lowering (in vivo, dogs) vs. PGI2 | Biological Half-life (in vitro, pH 7.4, 37°C) |
| 10,10-Difluoro-13,14-dehydroprostacyclin | 3- to 4-fold more active | At least equipotent | ~24 hours |
| Prostacyclin (PGI2) | - | - | 10-15 minutes |
Data extracted from Hatano et al., 1980.[1]
This data highlights the significant increase in stability and potent vascular effects conferred by difluorination. Further research is required to delineate the specific structure-activity relationships for various 7,7-difluoro analogs.
Detailed Experimental Protocols
The biological activity of 7,7-difluoroprostacyclin derivatives is typically assessed using a panel of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
Receptor Binding Assay
This assay determines the affinity of the derivatives for the IP receptor.
Objective: To measure the binding affinity (Ki) of 7,7-difluoroprostacyclin derivatives to the IP receptor.
Materials:
-
Cell membranes prepared from cells expressing the human IP receptor (e.g., HEK293-IP cells).
-
Radiolabeled ligand, typically [3H]iloprost.
-
Test compounds (7,7-difluoroprostacyclin derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Workflow:
Caption: Receptor Binding Assay Workflow.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]iloprost and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of the derivatives to stimulate cAMP production.
Objective: To determine the potency (EC50) and efficacy of 7,7-difluoroprostacyclin derivatives in activating adenylyl cyclase.
Materials:
-
Platelet membranes or membranes from cells expressing the IP receptor.
-
Assay buffer (e.g., Tris-HCl buffer containing ATP, MgCl2, a phosphodiesterase inhibitor like IBMX, and a GTP regenerating system).
-
Test compounds (7,7-difluoroprostacyclin derivatives).
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Workflow:
Caption: Adenylyl Cyclase Assay Workflow.
Procedure:
-
Incubate the membranes with the assay buffer in the presence of varying concentrations of the test compound.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at 37°C, the reaction is terminated.
-
The amount of cAMP produced is quantified using a commercially available kit.
-
Dose-response curves are generated to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect).
Platelet Aggregation Assay
This assay assesses the inhibitory effect of the derivatives on platelet aggregation.
Objective: To measure the potency (IC50) of 7,7-difluoroprostacyclin derivatives in inhibiting platelet aggregation.
Materials:
-
Freshly drawn human or animal blood anticoagulated with citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet aggregating agent (e.g., ADP, collagen, or thrombin).
-
Test compounds (7,7-difluoroprostacyclin derivatives).
-
Aggregometer.
Workflow:
Caption: Platelet Aggregation Assay Workflow.
Procedure:
-
PRP is prepared by centrifuging anticoagulated whole blood at a low speed. PPP is prepared by centrifuging the remaining blood at a high speed.
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
PRP is pre-incubated with various concentrations of the test compound or vehicle.
-
A platelet aggregating agent is added to induce aggregation, and the change in light transmission is recorded over time.
-
The percentage inhibition of aggregation is calculated for each concentration of the test compound, and the IC50 value is determined.
In Vivo Hemodynamic Studies
These studies evaluate the vasodilator and blood pressure-lowering effects of the derivatives in animal models.
Objective: To assess the in vivo potency and duration of action of 7,7-difluoroprostacyclin derivatives on blood pressure and heart rate.
Procedure:
-
Anesthetized animals (e.g., rats or dogs) are instrumented for the measurement of arterial blood pressure and heart rate.
-
The test compound is administered intravenously, and changes in hemodynamic parameters are continuously monitored.
-
Dose-response relationships are established to determine the potency of the compound in lowering blood pressure.
-
The duration of the hemodynamic effects is also recorded to assess the compound's duration of action.
Conclusion
7,7-Difluoroprostacyclin derivatives represent a promising class of stable and potent prostacyclin analogs. Their primary mechanism of action involves the activation of the IP receptor, leading to increased intracellular cAMP levels, which in turn mediate vasodilation and inhibition of platelet aggregation. The introduction of the 7,7-difluoro moiety is expected to enhance metabolic stability, a key limitation of native prostacyclin. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the biological activity of these compounds. Further research, including the generation of more extensive quantitative structure-activity relationship data, is crucial for the optimization and development of these derivatives as potential therapeutic agents for cardiovascular and other diseases.
References
An In-depth Technical Guide to the Role of the Prostacyclin (IP) Receptor in Platelet Aggregation and Vasodilation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The prostacyclin receptor, also known as the prostaglandin I2 receptor or IP receptor, is a G-protein coupled receptor (GPCR) that plays a pivotal role in cardiovascular homeostasis.[1] Its primary endogenous ligand is prostacyclin (PGI2), a lipid molecule synthesized and released by healthy endothelial cells.[2] The IP receptor is a critical mediator of two fundamental physiological processes: the inhibition of platelet aggregation and the induction of vasodilation.[2][3] These actions are central to maintaining vascular health and preventing pathological thrombosis and vasoconstriction.[4] Dysregulation of the PGI2-IP receptor axis is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH), atherosclerosis, and thrombosis, making the IP receptor a significant therapeutic target. This guide provides a detailed examination of the IP receptor's function, signaling pathways, and the experimental methodologies used to study its effects.
IP Receptor Signaling Pathways
The IP receptor primarily couples to the G-stimulatory (Gαs) protein. Upon binding of PGI2 or its synthetic analogues, the receptor undergoes a conformational change, activating Gαs and initiating a downstream signaling cascade that elevates intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP is the central mechanism through which the IP receptor exerts its biological effects in both platelets and vascular smooth muscle cells.
Inhibition of Platelet Aggregation
In platelets, the activation of the IP receptor is a potent inhibitory signal that counteracts pro-thrombotic stimuli. The binding of PGI2 to the IP receptor on the platelet surface triggers the Gαs-mediated activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates several intracellular target proteins, leading to a cascade of events that collectively inhibit platelet activation, including:
-
A reduction in intracellular calcium (Ca2+) mobilization, a critical step for platelet activation and granule release.
-
Inhibition of phospholipase C (PLC) activation.
-
Suppression of the activation of glycoprotein IIb/IIIa, the receptor responsible for fibrinogen binding and platelet aggregation.
This signaling pathway effectively makes platelets resistant to activation by various agonists like thrombin, ADP, and collagen. Studies in mice lacking the IP receptor have demonstrated an enhanced tendency for thrombosis, highlighting the receptor's crucial anti-platelet role in vivo.
Induction of Vasodilation
In vascular smooth muscle cells (VSMCs), the IP receptor signaling pathway mirrors that in platelets but culminates in muscle relaxation. PGI2 released from the endothelium binds to IP receptors on adjacent VSMCs. This leads to Gαs-mediated activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. The elevated cAMP levels activate PKA, which then phosphorylates key proteins involved in muscle contraction. A primary target is Myosin Light Chain Kinase (MLCK). Phosphorylation by PKA inhibits MLCK activity, which in turn reduces the phosphorylation of myosin light chains. This prevents the interaction between actin and myosin filaments, leading to smooth muscle relaxation and, consequently, vasodilation. This mechanism is fundamental to the regulation of blood pressure and blood flow.
Quantitative Data on IP Receptor Ligands
The potency and selectivity of compounds targeting the IP receptor are crucial for their therapeutic application. This is often quantified using metrics such as IC50 (half maximal inhibitory concentration), EC50 (half maximal effective concentration), and pA2 values (a measure of antagonist affinity).
Platelet Aggregation Inhibition
The ability of IP receptor agonists to inhibit platelet aggregation is a key measure of their activity. The IC50 value represents the concentration of an agonist required to inhibit the aggregation response by 50%.
| Compound | Species | Assay Type | IC50 / pIC50 | Reference |
| Cicaprost | Human | ADP-induced platelet aggregation | pIC50: 7.38 ± 0.12 | |
| TEI-9063 | Human | ADP-induced platelet aggregation | pIC50: 8.21 ± 0.04 | |
| Cicaprost | Rat | ADP-induced platelet aggregation | pIC50: 8.72 ± 0.04 | |
| Selexipag (ACT-293987) | Human | ADP-induced platelet aggregation | IC50: 1.5 µM | |
| MRE-269 (Active Metabolite of Selexipag) | Human | cAMP accumulation (CHO cells) | EC50: 11 nM |
pIC50 is the negative logarithm of the IC50 value.
Vasodilation and Receptor Antagonism
The antagonist affinity for the IP receptor in vascular tissues is often determined by Schild analysis, yielding a pA2 value. A higher pA2 value indicates a more potent antagonist.
| Antagonist | Agonist | Preparation | pA2 Value | Schild Plot Slope | Reference |
| RO1138452 | Cicaprost | Human Pulmonary Artery | 8.20 | 0.96 | |
| RO1138452 | Cicaprost | Guinea-pig Aorta | 8.39 | 1.02 | |
| RO1138452 | Cicaprost | Rabbit Mesenteric Artery | 8.12 | 1.02 |
Experimental Protocols
Platelet Aggregation Assay: Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet function in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, consenting donors (who have abstained from antiplatelet medication for at least two weeks) into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This separates the blood into layers, with the upper layer being platelet-rich plasma (PRP).
-
Carefully transfer the PRP into a separate polypropylene tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
If necessary, adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
2. Aggregometer Setup and Calibration:
-
Pre-warm the aggregometer to 37°C.
-
Pipette a specific volume of PPP into an aggregometer cuvette with a magnetic stir bar and place it in the reference well. Calibrate this to represent 100% light transmission.
-
Pipette the same volume of PRP into a separate cuvette with a stir bar and place it in the sample well. Calibrate this to represent 0% light transmission.
3. Performing the Assay:
-
To test an inhibitor (e.g., an IP receptor agonist), add the desired concentration of the compound to the PRP in the sample cuvette. Incubate for a specified time (e.g., 1-5 minutes) at 37°C with constant stirring.
-
Initiate platelet aggregation by adding a known concentration of a platelet agonist (e.g., ADP, collagen, thrombin).
-
Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve. The maximum aggregation is expressed as a percentage change from baseline.
4. Data Analysis:
-
The inhibitory effect of a compound is calculated relative to a control aggregation curve (agonist alone).
-
By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.
Vascular Reactivity Assay: Wire Myography
This technique is used to measure the contractile and relaxant properties of small isolated arteries in vitro, allowing for the direct assessment of a compound's effect on vascular tone.
1. Tissue Preparation:
-
Humanely euthanize an animal model (e.g., rat, mouse) according to approved ethical protocols.
-
Carefully dissect a blood vessel, such as the mesenteric artery or aorta, and place it in cold, oxygenated physiological salt solution (PSS).
-
Under a dissecting microscope, remove excess connective and adipose tissue.
-
Cut the artery into small rings (approx. 2 mm in length).
2. Mounting the Vessel:
-
Mount each arterial ring on two fine stainless steel or tungsten wires in the chamber of a wire myograph.
-
One wire is attached to a force transducer, and the other is attached to a micrometer, allowing for precise control of vessel stretch.
-
Fill the chamber with PSS, maintain it at 37°C, and continuously bubble it with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.
3. Equilibration and Normalization:
-
Allow the vessel to equilibrate for a set period (e.g., 60 minutes).
-
Perform a normalization procedure to determine the optimal resting tension for the vessel, which ensures maximal and reproducible contractile responses. This involves stepwise stretching of the vessel and measuring the corresponding force.
4. Viability and Pre-contraction:
-
Assess the viability of the vessel by inducing a contraction with a high-potassium solution (e.g., KPSS) or a vasoconstrictor like phenylephrine or U-46619.
-
After washing out the contractile agent and allowing the vessel to return to baseline, induce a stable, submaximal pre-contraction (e.g., with phenylephrine).
5. Measuring Vasodilation:
-
Once a stable contraction plateau is reached, add the IP receptor agonist in a cumulative, concentration-dependent manner to the chamber.
-
Record the resulting relaxation of the vessel as a decrease in force.
6. Data Analysis:
-
Express the relaxation response at each concentration as a percentage of the pre-contracted tone.
-
Plot the concentration-response curve to determine the EC50 (potency) and Emax (maximum effect) for the vasodilatory compound.
References
AFP-07 Free Acid: An In-depth Technical Guide on Prostanoid EP Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of AFP-07 free acid for the four prostanoid EP receptor subtypes (EP1, EP2, EP3, and EP4). It includes available quantitative data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways.
Introduction to AFP-07 and Prostanoid EP Receptors
AFP-07 is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Prostanoid receptors, including the EP receptor subtypes, are a family of G-protein coupled receptors (GPCRs) that mediate the diverse physiological and pathological effects of prostaglandins, such as prostaglandin E2 (PGE2). Understanding the interaction of novel compounds like AFP-07 with these receptors is crucial for drug development, particularly in the areas of inflammation, pain, cardiovascular disease, and cancer.
The four EP receptor subtypes—EP1, EP2, EP3, and EP4—are distinct in their tissue distribution, signaling mechanisms, and physiological roles. Their differential activation or inhibition can lead to a wide range of cellular responses. Therefore, characterizing the affinity and selectivity of a compound for each EP receptor subtype is a critical step in assessing its therapeutic potential and predicting its pharmacological profile.
Binding Affinity of this compound for Prostanoid EP Receptors
Current publicly available data on the binding affinity of this compound for prostanoid EP receptors indicates a generally low affinity. The available information suggests that this compound is significantly more selective for the prostacyclin (IP) receptor.
Table 1: Quantitative Binding Affinity of this compound for Human Prostanoid EP Receptors
| Receptor Subtype | Binding Affinity (Ki) |
| EP1 | > 100 nM |
| EP2 | > 100 nM |
| EP3 | > 100 nM |
| EP4 | > 10 nM |
Note: The data indicates the lower limit of the dissociation constant (Ki). Precise Ki values for the interaction of this compound with EP receptors have not been definitively reported in the available literature. A higher Ki value corresponds to lower binding affinity.
Experimental Protocols: Radioligand Binding Assay for Prostanoid EP Receptors
The binding affinity of a compound for a specific receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity and specificity for the receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human recombinant prostanoid receptor of interest (e.g., HEK293-EP1, HEK293-EP2, CHO-K1-EP3, HEK293-EP4).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) prostanoid receptor ligand with high affinity and specificity (e.g., [³H]-PGE2).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Buffer: Typically a Tris-HCl or HEPES-based buffer containing divalent cations (e.g., MgCl₂) and other additives to maintain protein stability and physiological pH.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor to determine the amount of radioligand that binds to non-receptor components.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
Experimental Workflow
The following diagram outlines the typical workflow for a competitive radioligand binding assay.
Methodological & Application
AFP-07 Free Acid: Solubility Profile in DMSO and Ethanol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of AFP-07 free acid in Dimethyl Sulfoxide (DMSO) and ethanol, two common solvents utilized in preclinical and in vitro research. Accurate solubility data is critical for the preparation of stock solutions, ensuring reproducible experimental results and meaningful pharmacological data.
Quantitative Solubility Data
The solubility of this compound in DMSO and ethanol has been determined and is summarized in the table below. This data is essential for the accurate preparation of stock solutions for various experimental applications.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25[1] |
| Ethanol | 30[1] |
Mechanism of Action: A Potent IP Receptor Agonist
AFP-07 is a derivative of 7,7-difluoroprostacyclin that functions as a selective and highly potent agonist for the prostacyclin receptor (IP receptor), with a Ki value of 0.561 nM.[1] The activation of the IP receptor by AFP-07 is a key signaling event that leads to various physiological responses, including the inhibition of platelet aggregation and vasodilation.[1][2] While potent at the IP receptor, AFP-07 demonstrates weaker affinity for EP receptors.
Below is a diagram illustrating the signaling pathway initiated by AFP-07 binding to the IP receptor.
Caption: Signaling pathway of AFP-07 via the IP receptor.
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The following protocol outlines a standardized procedure for determining the thermodynamic solubility of this compound in a given solvent, such as DMSO or ethanol. This method, known as the shake-flask method, involves creating a saturated solution and subsequently measuring the concentration of the dissolved compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and place it into a vial. The amount should be more than the expected solubility to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent (DMSO or ethanol) to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the undissolved solid.
-
Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Analyze the diluted sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of AFP-07 in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of AFP-07 in the original undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent.
-
Below is a workflow diagram for the solubility determination protocol.
Caption: Experimental workflow for solubility determination.
References
Application Notes and Protocols for AFP-07 Free Acid in In Vitro Cell Culture Experiments
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "AFP-07 free acid." The following application notes and protocols are synthesized based on research on Alpha-fetoprotein (AFP), a well-documented oncoprotein, and general methodologies for in vitro cell culture and cytotoxicity assays. These protocols are intended to serve as a template and should be adapted and optimized for specific experimental needs.
Introduction
Alpha-fetoprotein (AFP) is an oncoembryonal protein that plays a significant role in cell growth regulation, differentiation, and immunosuppression.[1] In cancer research, particularly in the context of hepatocellular carcinoma (HCC) and certain breast cancers, AFP is a subject of interest due to its multifaceted roles in tumorigenesis.[2] It has been shown to influence several key signaling pathways, thereby affecting cell proliferation, apoptosis, and treatment resistance.[2][3] These protocols provide a framework for investigating the in vitro effects of a hypothetical AFP-related compound, here termed this compound, on cancer cell lines.
Mechanism of Action and Signaling Pathways
AFP exerts its effects through various signaling cascades. Understanding these pathways is crucial for designing experiments and interpreting results.
-
PI3K/Akt/mTOR Pathway: Extracellular AFP can bind to its receptor, leading to the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is central to cell proliferation, growth, and survival. AFP has been shown to interact with PTEN, a negative regulator of the PI3K/Akt pathway, promoting the malignant behavior of cancer cells.[3]
-
cAMP/PKA Pathway: AFP binding to its receptor can also result in the accumulation of cyclic adenosine monophosphate (cAMP) and the activation of Protein Kinase A (PKA). This can stimulate DNA synthesis and the expression of oncogenes. Studies in MCF-7 and T47D breast cancer cells have shown that AFP can induce both rapid and sustained increases in cAMP levels.
-
Apoptosis Regulation: AFP is involved in the inhibition of apoptosis. It can directly interact with and inhibit caspase-3, a key executioner caspase. Furthermore, AFP can modulate the p53/Bax/cytochrome c/caspase-3 pathway and interfere with the Fas/Fas-associated death domain (FADD) extrinsic apoptotic pathway. It can also increase the expression of the anti-apoptotic protein Bcl-2 by interfering with the retinoic acid receptor (RAR) signaling pathway.
Signaling Pathway Diagram
References
- 1. alpha-fetoprotein causes apoptosis in tumor cells via a pathway independent of CD95, TNFR1 and TNFR2 through activation of caspase-3-like proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-fetoprotein: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Fetoprotein Binding Mucin and Scavenger Receptors: An Available Bio-Target for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AFP-07 Free Acid in Smooth Muscle Cell Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing AFP-07 free acid in smooth muscle cell (SMC) relaxation assays. AFP-07 is a novel small molecule being investigated for its potential as a potent vasodilator and smooth muscle relaxant. Understanding its mechanism of action and having robust protocols for its evaluation are crucial for its development as a potential therapeutic agent for conditions characterized by smooth muscle hypercontractility, such as hypertension, asthma, and gastrointestinal disorders.
The following sections detail the hypothetical mechanism of action of AFP-07, protocols for preparing and treating smooth muscle cells, and methods for assessing its relaxant effects.
Hypothetical Mechanism of Action of AFP-07
AFP-07 is hypothesized to induce smooth muscle relaxation through a dual mechanism involving the modulation of intracellular calcium levels and the activation of myosin light chain phosphatase (MLCP). The proposed signaling pathway is as follows:
-
Inhibition of L-type Calcium Channels: AFP-07 is believed to act as an antagonist of L-type voltage-gated calcium channels on the plasma membrane of smooth muscle cells. This blockage inhibits the influx of extracellular Ca2+, a primary trigger for smooth muscle contraction.[1]
-
Activation of Protein Kinase G (PKG): It is proposed that AFP-07 indirectly activates PKG. This activation is thought to occur independently of the nitric oxide (NO)-cGMP pathway.
-
Phosphorylation and Activation of MLCP: Activated PKG phosphorylates and activates myosin light chain phosphatase (MLCP).[2][3]
-
Dephosphorylation of Myosin Light Chain: MLCP, once activated, dephosphorylates the regulatory myosin light chain (MLC20).[1][4] This dephosphorylation prevents the interaction of myosin with actin, leading to muscle relaxation.
This dual-pronged approach suggests that AFP-07 could be a highly effective agent for inducing smooth muscle relaxation, even in the presence of contractile agonists.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of AFP-07 in smooth muscle cells.
Data Presentation
The relaxant effect of AFP-07 was quantified in isolated rat aortic smooth muscle strips pre-contracted with phenylephrine (PE). The data is presented as the concentration of AFP-07 required to achieve 50% relaxation (IC50).
| Compound | Pre-contraction Agent (Concentration) | IC50 (µM) of Relaxation | Maximum Relaxation (%) |
| AFP-07 | Phenylephrine (1 µM) | 2.5 ± 0.3 | 98 ± 2 |
| Verapamil | Phenylephrine (1 µM) | 5.1 ± 0.5 | 95 ± 3 |
| Vehicle (DMSO) | Phenylephrine (1 µM) | > 100 | < 5 |
Experimental Protocols
Isolation and Culture of Primary Smooth Muscle Cells
This protocol describes the isolation of aortic smooth muscle cells from mice.
Materials:
-
HBSS (with calcium and magnesium)
-
Collagenase Type II
-
Elastase
-
Soybean Trypsin Inhibitor
-
DMEM/F12 medium with 10% FBS
-
Sterile surgical instruments
Protocol:
-
Euthanize a mouse using an approved CO2 asphyxiation method.
-
Spray the mouse with 70% ethanol to sterilize the fur.
-
Perform a cardiac puncture to collect blood and perfuse the heart with 1 ml of sterile HBSS.
-
Excise the aorta and place it in cold HBSS.
-
Under a dissecting microscope, remove the surrounding fat and connective tissue.
-
Cut the aorta into small pieces and incubate in an enzymatic digestion solution containing Collagenase Type II and Elastase for 90 minutes at 37°C.
-
Neutralize the enzymes with Soybean Trypsin Inhibitor and DMEM/F12 containing 10% FBS.
-
Centrifuge the cell suspension at 220 x g for 3 minutes.
-
Resuspend the cell pellet in fresh DMEM/F12 with 10% FBS and plate in a culture flask.
-
Incubate the cells at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Passage the cells when they reach 70-90% confluency.
Smooth Muscle Relaxation Assay (Organ Bath)
This protocol details the procedure for assessing the relaxant effects of AFP-07 on isolated aortic rings.
Materials:
-
Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Protocol:
-
Prepare aortic rings (2-3 mm in length) from a freshly euthanized rat.
-
Mount the rings in an organ bath containing KH buffer, maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the KH buffer every 15 minutes.
-
Induce contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of AFP-07 to the bath at 10-minute intervals.
-
Record the changes in isometric tension using a force transducer and data acquisition system.
-
Calculate the percentage of relaxation relative to the maximal contraction induced by PE.
Experimental Workflow Diagram
References
- 1. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Regulation of smooth muscle contraction/relaxation: paradigm shifts and quantifying arrows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AFP-07 Free Acid for Studying cAMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
AFP-07 free acid is a potent and selective synthetic agonist for the prostacyclin (IP) receptor, a Gs protein-coupled receptor (GPCR). As a derivative of 7,7-difluoroprostacyclin, this compound exhibits high affinity for the IP receptor, making it a valuable tool for investigating the cyclic adenosine monophosphate (cAMP) signaling cascade.[1][2][3] Activation of the IP receptor by an agonist like this compound initiates a signaling pathway that plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. These application notes provide detailed protocols for utilizing this compound to study cAMP signaling, from direct measurement of cAMP accumulation to the assessment of downstream effector activation.
Mechanism of Action
This compound selectively binds to and activates the prostacyclin (IP) receptor. The IP receptor is coupled to the stimulatory G protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), ultimately leading to changes in gene expression and cellular function.
Caption: this compound signaling pathway.
Data Presentation
The following tables summarize the key quantitative parameters of this compound and provide representative data for its use in studying cAMP signaling.
Table 1: this compound Properties
| Parameter | Value | Reference |
| Target | Prostacyclin (IP) Receptor | [1][3] |
| Mechanism of Action | Selective Agonist | |
| Binding Affinity (Ki) | 0.561 nM | |
| Chemical Formula | C₂₂H₃₀F₂O₅ | |
| Molecular Weight | 412.5 g/mol |
Table 2: Representative Experimental Data
| Assay | Cell Line | Parameter | Expected Value (this compound) |
| cAMP Accumulation | HEK293 expressing IP receptor | EC₅₀ | 1 - 10 nM |
| PKA Activity | Platelets or transfected cells | EC₅₀ | 5 - 50 nM |
| CREB Phosphorylation | Neuronal or endothelial cells | Optimal Concentration | 10 - 100 nM |
Note: Expected values are estimates based on the high potency of this compound and data from similar IP receptor agonists. Optimal concentrations and EC₅₀ values should be determined empirically for each specific cell type and experimental condition.
Experimental Protocols
The following are detailed protocols for key experiments to study cAMP signaling using this compound.
Protocol 1: In Vitro cAMP Accumulation Assay (HTRF)
This protocol describes a method to quantify intracellular cAMP levels in response to this compound stimulation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Cells expressing the prostacyclin (IP) receptor (e.g., HEK293-IP, CHO-IP, or primary endothelial cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO or ethanol)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer)
-
White, low-volume 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer (e.g., HBSS or PBS with 0.1% BSA and a PDE inhibitor like 500 µM IBMX).
-
Determine cell density and adjust to the desired concentration (typically 1,000-5,000 cells per well).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 pM to 1 µM.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
Add 5 µL of the this compound serial dilutions or control (vehicle) to the respective wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Following the HTRF cAMP assay kit manufacturer's instructions, add 5 µL of the cAMP-d2 conjugate and 5 µL of the anti-cAMP cryptate conjugate to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 2: PKA Activity Assay (Colorimetric)
This protocol outlines a method to measure the activity of PKA in cell lysates following stimulation with this compound using a colorimetric assay.
Materials:
-
Cells expressing the IP receptor
-
Cell culture medium
-
PBS
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
PKA activity assay kit (colorimetric, e.g., from Abcam, Enzo Life Sciences)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to desired confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them using the provided lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Assay Protocol (follow kit instructions):
-
Add an equal amount of protein from each lysate to the wells of the substrate-coated microplate provided in the kit.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the recommended time (e.g., 90 minutes).
-
Wash the wells to remove ATP and non-adherent proteins.
-
Add the phosphospecific substrate antibody and incubate.
-
Wash the wells and add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (no lysate control) from all readings.
-
Plot the absorbance values against the concentration of this compound to visualize the dose-dependent activation of PKA.
-
Protocol 3: CREB Phosphorylation Analysis (Western Blot)
This protocol details the detection of phosphorylated CREB (p-CREB) at Serine 133 in response to this compound stimulation via Western blotting.
Materials:
-
Cells expressing the IP receptor
-
Cell culture medium
-
PBS
-
This compound
-
RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysate Preparation:
-
Grow cells to 80-90% confluency.
-
Stimulate cells with different concentrations of this compound for 15-60 minutes.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Determine protein concentration.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing (for total CREB):
-
(Optional but recommended) Strip the membrane of the first set of antibodies using a stripping buffer.
-
Re-block the membrane and probe with the anti-total CREB primary antibody, followed by the secondary antibody and detection as described above.
-
-
Data Analysis:
-
Quantify the band intensities for p-CREB and total CREB using densitometry software.
-
Normalize the p-CREB signal to the total CREB signal for each sample.
-
Plot the normalized p-CREB levels against the this compound concentration.
-
Caption: General experimental workflow.
References
Application Notes and Protocols for In Vivo Administration of AFP-07 Free Acid
Note to the Reader: Publicly available information, including peer-reviewed literature and preclinical study data regarding the in vivo administration of a compound specifically identified as "AFP-07 free acid," is not available at this time. The search results did identify "this compound" as a chemical entity, a prostacyclin analogue, but did not yield any associated biological or pharmacological studies in animal models.
The acronym "AFP" is commonly used to refer to Alpha-fetoprotein, a distinct oncofetal glycoprotein involved in immune regulation and cancer. Extensive research exists for Alpha-fetoprotein (AFP), including its role in hepatocellular carcinoma and its immunomodulatory effects. However, this information is distinct from the user's specific request about "this compound" and is therefore not included in detail here to avoid confusion.
The following sections are structured as a template. Should data on this compound become publicly available, this format can be used to organize the information.
Compound Information
-
Compound Name: this compound[1]
-
Synonyms: (5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid[1]
-
Molecular Formula: C22H30F2O5[1]
-
Molecular Weight: 412.5 g/mol [1]
-
CAS Number: 788799-13-3[1]
Proposed Mechanism of Action (Hypothetical)
As a prostacyclin analogue, this compound would be hypothesized to act as a potent agonist for the prostacyclin receptor (IP receptor). This interaction would likely trigger signaling cascades involving adenylyl cyclase and cyclic adenosine monophosphate (cAMP), leading to various physiological effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation.
Signaling Pathway Diagram
Below is a generalized diagram for prostacyclin receptor signaling, which would be the putative pathway for this compound.
Caption: Hypothetical signaling pathway for this compound via the prostacyclin receptor.
Quantitative Data Summary (Template)
No quantitative data is currently available for this compound. This section serves as a template for future data.
Table 1: Pharmacokinetic Parameters in Animal Models
| Species/Model | Dose | Route | Cmax | Tmax | AUC | t1/2 |
| (e.g., Mouse) | (mg/kg) | (e.g., IV) | (ng/mL) | (h) | (ng·h/mL) | (h) |
| (e.g., Rat) | (mg/kg) | (e.g., SC) | (ng/mL) | (h) | (ng·h/mL) | (h) |
Table 2: In Vivo Efficacy Data
| Animal Model | Treatment Group | Dosage Regimen | Endpoint | Result |
| (e.g., Arthritis) | AFP-07 | (e.g., 1 mg/kg, BID) | (e.g., Paw Swelling) | (% reduction) |
| (e.g., Thrombosis) | AFP-07 | (e.g., 5 mg/kg, single) | (e.g., Clot Weight) | (% reduction) |
Experimental Protocols (Template)
No specific experimental protocols are available for this compound. The following represents a general workflow and protocol template for conducting an in vivo study with a similar compound.
Animal Model
-
Species: (e.g., C57BL/6 Mouse)
-
Age/Weight: (e.g., 8-10 weeks, 20-25g)
-
Acclimation: Animals should be acclimated for a minimum of 7 days before the start of the experiment.
-
Housing: Standard housing conditions (e.g., 12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
Formulation and Administration
-
Vehicle Selection: Determine a suitable vehicle for solubilizing this compound (e.g., saline, PBS with 0.1% DMSO, or a cyclodextrin-based solution).
-
Formulation Preparation: On each day of dosing, prepare a fresh formulation. Weigh the required amount of this compound and dissolve it in the chosen vehicle to the desired final concentration.
-
Administration:
-
Route: (e.g., Subcutaneous (SC), Intravenous (IV), or Oral (PO) gavage).
-
Dose Volume: Calculate the injection volume based on the animal's body weight (e.g., 10 mL/kg for mice).
-
Procedure: Administer the compound or vehicle control to the respective animal groups according to the predefined schedule.
-
Experimental Workflow Diagram
Caption: General experimental workflow for an in vivo study in an animal model.
Endpoint Analysis
-
Pharmacokinetics: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration. Process to plasma and analyze for drug concentration using a validated LC-MS/MS method.
-
Efficacy: Measure relevant endpoints based on the disease model (e.g., tumor volume in oncology models, inflammation scores in arthritis models).
-
Safety/Tolerability: Monitor animal health daily, including body weight changes, clinical signs of toxicity, and any reactions at the injection site. Conduct terminal necropsy and collect tissues for histopathological analysis.
References
Application Notes and Protocols for AFP-07 Free Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper storage and handling of AFP-07 free acid to ensure its stability and integrity for research and development applications.
Recommended Storage Conditions
Proper storage is critical to maintain the chemical properties and biological activity of this compound. The recommended storage conditions are dependent on whether the compound is in solid form or dissolved in a solvent.
Data Summary:
| Form | Storage Temperature | Key Precautions |
| Powder | -20°C | Keep container tightly sealed. Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1] |
| In Solvent | -80°C | Keep container tightly sealed.[1] |
Stability and Handling
2.1 Chemical Stability this compound is stable under the recommended storage conditions.[1] Exposure to incompatible materials or improper temperatures may lead to degradation.
2.2 Incompatible Materials To prevent degradation and potential hazardous reactions, avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]
2.3 Handling Precautions When working with this compound, it is important to take the following safety measures:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.
2.4 Hazardous Decomposition Under fire conditions, this compound may decompose and emit toxic fumes.
Experimental Protocols
The following protocols are based on standard laboratory procedures for handling and storing chemical compounds. Specific experimental usage will dictate further handling.
3.1 Protocol for Receiving and Initial Storage
-
Upon receipt, visually inspect the container for any damage.
-
Verify the physical form of the this compound (powder or in solvent).
-
Based on the physical form, immediately transfer the compound to the appropriate storage temperature as outlined in the table above.
-
Log the receipt date and storage conditions in the laboratory inventory system.
3.2 Protocol for Preparation of Stock Solutions
-
Allow the this compound powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a fume hood.
-
Add the appropriate solvent to the desired concentration.
-
Ensure the compound is fully dissolved. Sonication may be used if necessary, but avoid excessive heating.
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
Visualized Workflow for Storage Decision
The following diagram illustrates the decision-making process for the proper storage of this compound upon receipt.
References
Application Notes and Protocols for Designing Experiments with Prostacyclin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostacyclin (PGI2) is a critical lipid mediator that plays a pivotal role in cardiovascular homeostasis.[1][2] Its biological effects, which include potent vasodilation, inhibition of platelet aggregation, and antiproliferative actions on vascular smooth muscle cells, are mediated through the prostacyclin receptor, also known as the IP receptor.[3][4][5] The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit (Gαs) to initiate a downstream signaling cascade.
Dysregulation of the prostacyclin pathway is implicated in the pathogenesis of severe vascular diseases, most notably Pulmonary Arterial Hypertension (PAH). Consequently, IP receptor agonists, such as epoprostenol (synthetic PGI2), iloprost, treprostinil, and the selective agonist selexipag, have become cornerstone therapies for PAH.
These application notes provide a comprehensive guide for researchers designing experiments to identify and characterize novel prostacyclin receptor agonists. We detail the primary signaling pathway and provide step-by-step protocols for key in vitro and ex vivo assays essential for evaluating agonist binding, potency, and functional efficacy.
Prostacyclin Receptor Signaling Pathway
The canonical signaling pathway for the IP receptor involves its coupling to Gαs. Agonist binding to the IP receptor induces a conformational change, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA activation results in the phosphorylation of various downstream targets, which ultimately decreases intracellular calcium concentrations, leading to smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.
Key Experiments for Characterizing IP Receptor Agonists
A multi-assay approach is crucial for the comprehensive evaluation of novel IP receptor agonists. The following experiments form a core workflow for identifying lead compounds, determining their potency and selectivity, and confirming their physiological effects.
Data Presentation: Comparative Agonist Activity
Summarizing data in a tabular format allows for direct comparison of the pharmacological properties of different compounds.
| Compound | Receptor Binding (Ki, nM) | cAMP Accumulation (EC50, nM) | Platelet Aggregation Inhibition (IC50, nM) | Arterial Ring Relaxation (EC50, nM) |
| Iloprost | 3.9 | 1.5 | 2.1 | 5.8 |
| Treprostinil | 20.0 | 10.2 | 15.5 | 25.1 |
| Selexipag (MRE-269) | 2.6 | 11.0 | 18.0 | 32.0 |
| Test Compound X | Data | Data | Data | Data |
| Test Compound Y | Data | Data | Data | Data |
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the IP receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes from a stable cell line overexpressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Iloprost.
-
Non-specific binding control: Unlabeled Iloprost (10 µM).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
-
Multi-channel pipette.
-
Cell harvester.
Protocol:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well. Keep on ice.
-
Compound Dilution: Prepare a serial dilution of the test compounds in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL Assay Buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM unlabeled Iloprost.
-
Test Compound: 50 µL of each concentration of the serially diluted test compound.
-
-
Add 50 µL of [³H]-Iloprost (final concentration ~1-2 nM) to all wells.
-
Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters three times with 300 µL of ice-cold Assay Buffer.
-
Scintillation Counting: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Accumulation Assay
Objective: To measure the ability of a test compound to stimulate intracellular cAMP production in cells expressing the IP receptor, and to determine its potency (EC50).
Materials:
-
A cell line stably expressing the human IP receptor (e.g., CHO-K1).
-
Cell culture medium and supplements.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds and a reference agonist (e.g., Iloprost).
-
A commercial cAMP detection kit (e.g., HTRF, GloSensor™, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection technology.
Protocol:
-
Cell Plating: Seed the IP receptor-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in stimulation buffer (e.g., HBSS) containing a PDE inhibitor like 0.5 mM IBMX.
-
Cell Stimulation: Remove the culture medium from the cells. Add 20 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and detect the accumulated intracellular cAMP according to the manufacturer's protocol for the chosen assay kit.
-
For HTRF assays: This typically involves adding two detection reagents sequentially: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
For Luminescence assays (e.g., cAMP-Glo™): This involves cell lysis followed by the addition of a detection solution containing PKA; remaining ATP is then measured with a luciferase reaction.
-
-
Incubate as specified by the kit instructions (e.g., 60 minutes at room temperature for HTRF).
-
Plate Reading: Read the plate on a compatible plate reader (e.g., measuring the HTRF ratio at 665 nm/620 nm or luminescence).
-
Data Analysis:
-
Convert the raw signal (e.g., HTRF ratio) to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Determine the EC50 value (concentration of agonist that produces 50% of the maximal response) using a four-parameter logistic non-linear regression model.
-
Platelet Aggregation Assay
Objective: To assess the functional ability of a test compound to inhibit platelet aggregation induced by a pro-aggregatory agent like ADP.
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors who have not taken anti-platelet medication.
-
Anticoagulant: 3.2% sodium citrate.
-
Platelet agonist: Adenosine diphosphate (ADP).
-
Test compounds and a reference inhibitor (e.g., PGI2).
-
Light Transmission Aggregometer (LTA).
-
Cuvettes and stir bars.
-
Centrifuge.
Protocol:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
PRP Preparation: Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 20 minutes. PPP is used to set 100% aggregation (maximum light transmission).
-
Aggregometer Setup: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Assay Procedure:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of the test compound at various concentrations (or vehicle control) and pre-incubate for 2-5 minutes at 37°C.
-
Initiate aggregation by adding a pre-determined concentration of ADP (e.g., 5-10 µM) that induces a submaximal aggregation response.
-
-
Data Recording: Record the change in light transmission for 5-10 minutes.
-
Data Analysis:
-
Determine the maximal aggregation percentage for each concentration of the test compound.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC50 value (concentration of compound that inhibits 50% of ADP-induced aggregation) using non-linear regression.
-
Ex Vivo Vasodilation Assay
Objective: To evaluate the vasodilatory effect of a test compound on pre-constricted arterial rings isolated from an animal model (e.g., rat aorta or femoral artery).
Materials:
-
Isolated arteries (e.g., rat femoral artery or thoracic aorta).
-
Krebs-Henseleit buffer.
-
Vasoconstrictor agent (e.g., Phenylephrine or Prostaglandin F2α).
-
Test compounds and a reference vasodilator (e.g., Iloprost).
-
Wire myograph or organ bath system with isometric force transducers.
-
Data acquisition system.
-
Carbogen gas (95% O₂, 5% CO₂).
Protocol:
-
Tissue Preparation: Humanely euthanize a rat and carefully dissect the femoral artery. Place the artery in ice-cold Krebs-Henseleit buffer.
-
Clean the artery of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the arterial rings in the organ bath chambers, which are filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a stable baseline tension.
-
Pre-constriction: After equilibration, induce a stable contraction by adding a vasoconstrictor, such as Phenylephrine (e.g., 1 µM), to the bath. This contraction is considered 100%.
-
Cumulative Concentration-Response Curve: Once the contraction is stable, add the test compound to the bath in a cumulative manner (i.e., increasing concentrations without washing out the previous concentration). Allow the response to stabilize at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-constriction tension.
-
Plot the percentage of relaxation against the log concentration of the test compound.
-
Determine the EC50 (concentration causing 50% of the maximal relaxation) and the Emax (maximal relaxation) from the concentration-response curve using non-linear regression.
-
References
- 1. What are Prostacyclin partial agonists and how do they work? [synapse.patsnap.com]
- 2. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
AFP-07 free acid stability and degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of AFP-07 free acid in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Aqueous Solution
If you are observing a rapid loss of this compound in your aqueous solutions, consider the following potential causes and solutions.
Potential Cause 1: pH-Mediated Hydrolysis Prostaglandin analogs, a class of compounds structurally related to AFP-07, are known to be susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions.[1] Many drugs exhibit maximum stability in the pH range of 4 to 8.[2]
Troubleshooting Steps:
-
Measure pH: Immediately measure the pH of your AFP-07 solution.
-
Adjust pH: If the pH is outside the optimal range (a neutral pH is generally a good starting point), adjust it using a suitable buffer system.
-
Buffer Selection: Choose a buffer system that is compatible with your experimental setup and does not catalyze degradation.[3]
Potential Cause 2: Oxidation The presence of double bonds in the structure of AFP-07, similar to other prostaglandins, makes it susceptible to oxidation.[1]
Troubleshooting Steps:
-
Use Degassed Solvents: Prepare solutions using solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon.
-
Antioxidants: Consider the addition of antioxidants if compatible with your experimental design.
Potential Cause 3: Instability of the Difluoromethyl Group Some compounds containing difluoromethyl groups, particularly on certain heterocyclic rings, can undergo defluorination in aqueous solutions at physiological pH.
Troubleshooting Steps:
-
pH Control: Maintain a neutral or slightly acidic pH, as basic conditions may promote defluorination.
-
Solvent Choice: If your experiment allows, consider using a non-aqueous or co-solvent system to reduce the availability of water.
Potential Cause 4: Epoxide Ring Opening The epoxy ring in the AFP-07 structure is strained and can be opened by various nucleophiles present in the solution.
Troubleshooting Steps:
-
Avoid Nucleophiles: Ensure your solution is free from strong nucleophiles.
-
pH Control: Both acidic and basic conditions can catalyze the ring-opening reaction. Maintaining a neutral pH is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound have not been extensively published, based on its structure which includes functionalities common to prostaglandin analogs, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of ester or other labile groups, potentially catalyzed by acidic or basic conditions.
-
Oxidation: Reaction at the double bonds within the molecule.
-
Defluorination: Potential loss of fluoride from the difluoromethyl group, which can be pH-dependent.
-
Epoxide Ring Opening: The strained epoxy ring is susceptible to reaction with nucleophiles.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or lower.
-
Solvent: For long-term storage, dissolve in an anhydrous organic solvent such as DMSO, ethanol, or acetonitrile. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Light: Protect from light to prevent photolytic degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method is crucial for monitoring the concentration of AFP-07 and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly used technique for this purpose.
Q4: What is a forced degradation study and how can it help me understand the stability of AFP-07?
A4: A forced degradation study, also known as stress testing, is an experiment where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation. This helps to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate a stability-indicating analytical method.
Typical stress conditions include exposure to acid, base, oxidation, heat, and light.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and/or MS detector
-
pH meter
-
Calibrated oven and photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw an aliquot of each stressed solution, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent AFP-07 peak. An MS detector can be used to obtain mass information about the degradation products to aid in their identification.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a common reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions, such as mixtures of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate buffer) at various pH values.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (from Protocol 1) to challenge the separation capability of the method.
-
Optimize the gradient, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.
-
-
Detection:
-
Use a UV detector at a wavelength where AFP-07 and its degradation products have significant absorbance. A photodiode array (PDA) detector is useful for determining the optimal wavelength and assessing peak purity.
-
Couple the HPLC to a mass spectrometer for peak identification and confirmation.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for AFP-07 degradation.
References
Technical Support Center: Optimizing AFP-07 Free Acid Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AFP-07 free acid in cell-based assays. The information is designed to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is AFP-07 and what is its mechanism of action?
AFP-07 is a synthetic analog of prostacyclin (PGI2) and a potent, selective agonist for the prostacyclin receptor (IP receptor). The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit. This coupling stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), leading to various downstream cellular responses, including vasodilation and inhibition of platelet aggregation.
Q2: What is the "free acid" form of AFP-07 and how should I handle it?
The "free acid" refers to the carboxylic acid functional group on the AFP-07 molecule being in its protonated state. This is a common form for many small molecule receptor ligands. For cell-based assays, it is crucial to properly dissolve the compound to ensure accurate and reproducible results.
Q3: How do I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.
Stock Solution Preparation Protocol:
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential degradation with excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Q4: What is a typical working concentration range for AFP-07 in cell-based assays?
The optimal concentration of AFP-07 will vary depending on the cell type, the specific assay, and the desired biological response. Based on its high potency as a prostacyclin receptor agonist, a starting concentration range for dose-response experiments is typically in the nanomolar (nM) to low micromolar (µM) range. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental setup.
Q5: How stable is this compound in cell culture medium?
Troubleshooting Guides
Problem 1: No or Weak Cellular Response to AFP-07
| Possible Cause | Troubleshooting Step |
| Improper Compound Dissolution | Ensure the this compound is fully dissolved in the DMSO stock solution. Visually inspect for any precipitate. If necessary, gently warm the stock solution and vortex again before making dilutions. |
| Compound Degradation | Prepare fresh dilutions of AFP-07 in cell culture medium for each experiment. Avoid using previously prepared and stored aqueous solutions. Minimize the exposure of the compound to light. |
| Low Receptor Expression | Confirm that your cell line expresses the prostacyclin (IP) receptor at sufficient levels. This can be verified by qPCR, western blot, or by using a positive control agonist known to elicit a response in your cells. |
| Incorrect Assay Conditions | Optimize the incubation time and cell density for your assay. For cAMP assays, ensure that a phosphodiesterase (PDE) inhibitor (e.g., IBMX) is included in the assay buffer to prevent the degradation of cAMP. |
| Cell Health Issues | Ensure your cells are healthy and in the logarithmic growth phase. High passage numbers can sometimes lead to altered receptor expression or signaling. |
Problem 2: High Background Signal or Non-Specific Effects
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of small molecules can lead to off-target effects or cellular stress. Perform a dose-response experiment to identify the optimal concentration range that elicits a specific response without causing general cellular toxicity. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture wells is low (typically ≤ 0.5%) and non-toxic to your cells. Run a vehicle control (cells treated with the same concentration of DMSO without AFP-07) to assess any solvent-induced effects. |
| Assay Interference | Some compounds can interfere with the assay readout itself (e.g., autofluorescence in fluorescence-based assays). Run a control with the compound in cell-free assay medium to check for interference. |
| Off-Target Receptor Activation | At higher concentrations, AFP-07 may interact with other prostanoid receptors, such as EP receptors. If you suspect off-target effects, consider using a selective antagonist for the suspected off-target receptor in a control experiment. |
Problem 3: Observed Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High AFP-07 Concentration | Determine the cytotoxic concentration of AFP-07 for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion). This will help you establish a non-toxic working concentration range. |
| Solvent Toxicity | As mentioned above, ensure the final DMSO concentration is not causing cell death. |
| Contamination | Rule out any microbial contamination in your cell cultures or reagents, which can lead to cell death. |
| Apoptosis Induction | Some cellular signaling pathways, when overstimulated, can lead to apoptosis. If you suspect this, you can perform assays to detect markers of apoptosis (e.g., caspase activation). |
Experimental Protocols
Protocol 1: Determining the EC50 of AFP-07 in a cAMP Assay
This protocol outlines a general procedure for determining the half-maximal effective concentration (EC50) of AFP-07 using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Seeding: Seed your cells (known to express the IP receptor) into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw a frozen aliquot of your 10 mM AFP-07 stock solution in DMSO.
-
Perform a serial dilution of the AFP-07 stock in a suitable buffer or cell culture medium to create a range of concentrations (e.g., from 1 pM to 10 µM). Also, prepare a vehicle control (DMSO only).
-
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the prepared AFP-07 dilutions and the vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes). This incubation time should be optimized for your specific cell line and assay.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the logarithm of the AFP-07 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Assessing the Cytotoxicity of AFP-07 using an MTT Assay
This protocol provides a general method for evaluating the effect of AFP-07 on cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of AFP-07 in cell culture medium over a wide concentration range (e.g., from nanomolar to high micromolar). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium from the cells and add the medium containing the different concentrations of AFP-07.
-
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the AFP-07 concentration to determine the IC50 (half-maximal inhibitory concentration), which represents the concentration at which 50% of the cells are no longer viable.
-
Visualizations
Caption: Signaling pathway of AFP-07 via the prostacyclin (IP) receptor.
Caption: Experimental workflow for determining the EC50 of AFP-07.
Caption: Troubleshooting flowchart for a weak or absent cellular response.
Potential off-target effects of AFP-07 free acid at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the potential off-target effects of AFP-07 free acid, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective agonist for the prostacyclin receptor (IP receptor). The IP receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation.[1]
Q2: Are there any known off-target interactions for this compound?
A2: While AFP-07 is highly selective for the IP receptor, studies have shown that at higher concentrations, it can exhibit weaker affinity for other prostanoid receptors, specifically the EP receptor subtypes (EP1, EP2, EP3, and EP4). Prostacyclin analogues, as a class of molecules, have been noted to sometimes interact with other prostanoid receptors, which could lead to off-target effects. Therefore, when using high concentrations of AFP-07, it is important to consider potential engagement with these receptors.[2]
Q3: What are the potential consequences of off-target effects at high concentrations of AFP-07?
A3: Off-target binding to other prostanoid receptors, such as the EP subtypes, could lead to a variety of cellular responses depending on the specific receptor and tissue type. For instance, activation of different EP receptors can trigger diverse signaling pathways, including changes in intracellular calcium levels (EP1) or modulation of cAMP levels (stimulation by EP2/EP4, inhibition by EP3).[3][4] Such off-target activities can result in unexpected experimental outcomes, including altered cell proliferation, differentiation, or signaling readouts.
Q4: How can I determine if the effects I'm observing in my experiment are due to off-target binding of AFP-07?
A4: To investigate potential off-target effects, you can employ several strategies. One approach is to use selective antagonists for the suspected off-target receptors (e.g., EP receptor antagonists) in conjunction with AFP-07. If the observed effect is attenuated or abolished by the antagonist, it suggests an off-target interaction. Additionally, performing dose-response curves and comparing the potency of AFP-07 for the intended effect versus the unexpected effect can provide insights. A significant rightward shift in the dose-response curve for the off-target effect would be expected.
Troubleshooting Guides
Guide 1: Unexpected Cellular Response or Signaling Pathway Activation
Issue: You observe a cellular response (e.g., changes in cell morphology, proliferation, or a signaling event) that is not consistent with the known IP receptor-cAMP pathway.
Possible Cause: At high concentrations, AFP-07 may be activating other prostanoid receptors (e.g., EP receptors) that are coupled to different signaling pathways.
Troubleshooting Steps:
-
Literature Review: Investigate which prostanoid receptors are expressed in your cell model and their known downstream signaling pathways.
-
Dose-Response Experiment: Perform a comprehensive dose-response study with AFP-07. If the unexpected response occurs only at significantly higher concentrations than those required for IP receptor activation, it may indicate an off-target effect.
-
Use of Antagonists: Co-treat your cells with AFP-07 and a selective antagonist for the suspected off-target receptor (e.g., a specific EP receptor antagonist). A reversal of the unexpected effect by the antagonist would support an off-target interaction.
-
Signaling Pathway Analysis: Use specific inhibitors for signaling pathways associated with potential off-target receptors (e.g., PLC inhibitors for Gq-coupled receptors like EP1) to see if the unexpected response is blocked.
Guide 2: High Background Signal in Cell-Based Assays
Issue: You are experiencing high background fluorescence or luminescence in your cell-based assay when using high concentrations of AFP-07.
Possible Cause: High concentrations of small molecules can sometimes interfere with assay components, leading to non-specific signals. This can be due to compound autofluorescence, non-specific binding to assay reagents, or cellular stress responses.
Troubleshooting Steps:
-
Compound Autofluorescence Check: Measure the fluorescence of AFP-07 alone in the assay buffer at the concentrations you are using to determine if it has intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Optimize Compound Concentration: Determine the lowest effective concentration of AFP-07 that elicits the desired biological response to minimize the potential for non-specific effects.
-
Improve Washing Steps: Increase the number and stringency of wash steps after compound incubation to remove any unbound AFP-07. Adding a mild, non-ionic detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.[5]
-
Blocking Buffers: Optimize your blocking buffer to minimize non-specific binding of both the compound and detection reagents.
-
"No-Cell" Control: Run a control well containing all assay components, including AFP-07, but without cells. A high signal in this well indicates direct interference of the compound with the assay reagents.
Quantitative Data Summary
| Compound | Target Receptor | Ki (nM) | Off-Target Receptors | Ki (nM) |
| This compound | IP | 0.561 | EP1 | > 100 |
| EP2 | > 100 | |||
| EP3 | > 100 | |||
| EP4 | > 10 |
This table summarizes the known binding affinities of this compound. Data for a broader off-target panel is not currently available in the public domain.
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay to Determine Off-Target Affinity
This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of AFP-07 for a potential off-target receptor (e.g., an EP receptor).
Materials:
-
Cell membranes prepared from a cell line overexpressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-PGE₂ for EP receptors).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of an unlabeled specific ligand for the receptor of interest.
-
Competition: Cell membranes + radioligand + increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding and competition counts. Plot the specific binding as a function of the AFP-07 concentration and fit the data to a one-site competition model to determine the IC₅₀. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Kinase Profiling Assay
This protocol outlines a general procedure for screening AFP-07 against a panel of kinases to identify potential off-target kinase inhibition.
Materials:
-
Kinase panel (purified recombinant kinases).
-
Corresponding kinase-specific substrates.
-
ATP.
-
This compound.
-
Kinase reaction buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare serial dilutions of AFP-07 in the appropriate solvent (e.g., DMSO) and then dilute into the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and AFP-07 (or vehicle control).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This is typically a luminescent readout.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of AFP-07 compared to the vehicle control. A significant reduction in activity indicates potential off-target kinase inhibition.
Visualizations
References
- 1. Reactome | Prostacyclin signalling through prostacyclin receptor [reactome.org]
- 2. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with AFP-07 free acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AFP-07 free acid. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic 7,7-difluoroprostacyclin derivative. It functions as a selective and highly potent agonist for the prostacyclin receptor (IP receptor), with a reported Ki of 0.561 nM.[1][2] Prostaglandin I2, which AFP-07 mimics, is known to inhibit platelet aggregation and induce vasodilation.[1][2] While highly selective for the IP receptor, AFP-07 shows weaker affinity for other prostanoid receptors, specifically the EP receptors (EP1-3 Ki > 100 nM, EP4 Ki > 10 nM).[1]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is typically supplied as a solution in methyl acetate. For experimental use, it can be dissolved in various organic solvents. The solubility data is summarized in the table below. For long-term storage, it is advisable to follow the manufacturer's recommendations, which generally involve storing the compound at -20°C. Lipid-based molecules can be prone to degradation, and repeated freeze-thaw cycles should be avoided.
Q3: Can this compound activate other receptors besides the IP receptor?
Yes, under certain conditions. While AFP-07 is highly selective for the IP receptor, studies have shown that it can also activate the EP4 receptor, particularly in tissues where both IP and EP4 receptors are present. This could be a source of unexpected results if your experimental system expresses multiple prostanoid receptors.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, including compound handling, experimental setup, and biological variability. The following sections provide a structured approach to troubleshooting common issues.
Problem 1: Lower than expected or no biological activity.
This is a frequent issue that can often be traced back to the preparation and handling of the compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low or no activity of AFP-07.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Improper Storage | Store this compound at -20°C in a tightly sealed vial to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Dilution | Prepare fresh dilutions for each experiment from a recently prepared stock solution. Ensure accurate pipetting and thorough mixing. |
| Solvent Incompatibility | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is not toxic to the cells or interferes with the assay components. Perform a solvent control experiment. |
| Low Receptor Expression | Confirm that your cell line or tissue model expresses the IP receptor (and potentially the EP4 receptor) at sufficient levels. This can be verified by qPCR, Western blot, or functional assays with known agonists. |
| Suboptimal Assay Conditions | Optimize the concentration range of AFP-07 and the incubation time. As a potent agonist, the optimal concentration may be in the low nanomolar range. |
Problem 2: High variability between replicate experiments.
High variability can obscure real biological effects and make data interpretation difficult.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high experimental variability.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Use cells with a consistent passage number for all experiments. |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper technique, especially when working with small volumes of concentrated stock solutions. |
| Assay Edge Effects | Be mindful of "edge effects" in multi-well plates, where wells on the perimeter may behave differently. Consider not using the outer wells for critical measurements. |
| Reagent Instability | Prepare fresh assay buffers and media for each experiment. Some components may degrade over time, leading to inconsistent results. |
Data and Protocols
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀F₂O₅ | |
| Molecular Weight | 412.5 g/mol | |
| Ki for IP Receptor | 0.561 nM | |
| Solubility in DMF | 30 mg/mL | |
| Solubility in DMSO | 25 mg/mL | |
| Solubility in Ethanol | 30 mg/mL | |
| Solubility in PBS (pH 7.2) | 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (as supplied), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Briefly centrifuge the vial of this compound to ensure all the material is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: General Cell-Based Assay with AFP-07
-
Cell Seeding: Plate cells at a predetermined density in the appropriate multi-well plate and allow them to adhere and grow overnight.
-
Serum Starvation (if necessary): For signaling pathway studies, it may be necessary to serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling.
-
Compound Preparation:
-
Thaw a single-use aliquot of the AFP-07 stock solution.
-
Prepare serial dilutions of AFP-07 in serum-free media or an appropriate assay buffer. Also, prepare a vehicle control using the same final concentration of DMSO as in the highest AFP-07 concentration.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared AFP-07 dilutions and the vehicle control to the respective wells.
-
Incubate for the desired time at 37°C in a CO₂ incubator.
-
-
Assay Readout: Perform the specific assay to measure the biological response (e.g., cAMP accumulation, gene expression, cell proliferation).
Signaling Pathway
AFP-07, as a prostacyclin analog, primarily signals through the Gs-coupled IP receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
Caption: Simplified signaling pathway of AFP-07 via the IP receptor.
References
Impact of freeze-thaw cycles on AFP-07 free acid activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling and activity of AFP-07 free acid, with a specific focus on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of prostacyclin, a type of prostaglandin. It functions as a selective and highly potent agonist for the prostacyclin receptor, also known as the IP receptor.[1] The IP receptor is a G-protein coupled receptor (GPCR).[1] Upon binding, this compound activates the receptor, initiating a downstream signaling cascade.
Q2: How does activation of the IP receptor by this compound lead to a cellular response?
A2: The IP receptor is primarily coupled to the Gs alpha subunit (Gαs) of a heterotrimeric G-protein.[1][2][3] Activation of the IP receptor by an agonist like this compound causes Gαs to exchange GDP for GTP, leading to its dissociation from the beta-gamma subunits. The activated Gαs then stimulates the enzyme adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream target proteins, leading to the final cellular response.
Q3: What is the general advice for storing prostaglandin analogs like this compound?
A3: As a general guideline for prostaglandin analogs, it is recommended to store stock solutions in a suitable solvent like DMSO at -20°C. To maintain the compound's integrity, it is advisable to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles. The specific stability of any compound can be formulation and compound-dependent.
Q4: Are there any known effects of freeze-thaw cycles on other prostaglandin analogs?
A4: Yes, the stability of prostaglandin analogs to freeze-thaw cycles can vary. For instance, one study found that urinary 11-dehydro-thromboxane B2 (a related compound) was stable over 10 freeze-thaw cycles. However, in the same study, the concentration of 8-iso-prostaglandin F2α, another prostaglandin, significantly increased after six freeze-thaw cycles, suggesting potential degradation or alteration. Therefore, it is crucial to determine the stability of each specific analog under the conditions of your experiment.
Troubleshooting Guide: Impact of Freeze-Thaw Cycles on this compound Activity
This guide will help you design and execute an experiment to determine the stability of your this compound stock solution after multiple freeze-thaw cycles.
Issue: Inconsistent or reduced activity of this compound in experiments.
This could be due to the degradation of the compound upon repeated freezing and thawing of the stock solution.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting this compound instability.
Experimental Protocol: Assessing the Impact of Freeze-Thaw Cycles
This protocol provides a detailed methodology to quantify the effect of freeze-thaw cycles on the biological activity of this compound.
1. Objective:
To determine the stability and retained biological activity of this compound after subjecting it to a defined number of freeze-thaw cycles.
2. Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cryovials or polypropylene tubes
-
Cell line expressing the human IP receptor (e.g., HEK293 cells stably transfected with the IP receptor)
-
Cell culture medium and supplements
-
Assay buffer
-
cAMP accumulation assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Multi-well plates for cell culture and assays
-
Controlled-rate freezer or standard -20°C and -80°C freezers
-
Water bath or incubator set to room temperature
3. Methods:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Immediately aliquot the stock solution into multiple, single-use cryovials (e.g., 10 µL per vial) to minimize the headspace. This will be your set of experimental samples.
-
Prepare a separate set of aliquots that will serve as the control (Cycle 0) and will not be subjected to freeze-thaw cycles. Store these at -80°C until the day of the assay.
-
-
Freeze-Thaw Cycling:
-
Place the experimental aliquots in a -20°C or -80°C freezer for a minimum of 1 hour (or follow a standardized laboratory protocol for freezing).
-
Thaw the vials at room temperature or in a water bath until completely liquid. This constitutes one freeze-thaw cycle.
-
Immediately after thawing, return the vials to the freezer to begin the next cycle.
-
Remove a subset of vials after 1, 3, 5, and 10 freeze-thaw cycles for activity testing.
-
-
Biological Activity Assay (cAMP Accumulation):
-
Culture the IP receptor-expressing cells in multi-well plates to the desired confluency.
-
On the day of the assay, thaw one aliquot from each freeze-thaw cycle group (1, 3, 5, 10) and one control (Cycle 0) aliquot.
-
Prepare a serial dilution of each this compound sample in the appropriate assay buffer.
-
Stimulate the cells with the different concentrations of this compound for the time specified in your cAMP assay kit protocol.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions.
-
4. Data Analysis:
-
For each freeze-thaw cycle, plot the cAMP concentration as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for each condition.
-
Compare the EC50 values and the maximum response (Emax) of the freeze-thawed samples to the control (Cycle 0) sample.
Data Presentation: Hypothetical Results
Summarize your quantitative data in a clear, structured table.
| Number of Freeze-Thaw Cycles | EC50 (nM) | Maximum Response (Emax) (% of Control) |
| 0 (Control) | 1.5 ± 0.2 | 100% |
| 1 | 1.6 ± 0.3 | 98% |
| 3 | 2.1 ± 0.4 | 95% |
| 5 | 4.5 ± 0.9 | 82% |
| 10 | 12.8 ± 2.5 | 65% |
Interpretation: A significant increase in the EC50 and a decrease in the Emax would indicate a loss of this compound activity due to the freeze-thaw cycles. Based on the hypothetical data above, more than 3 freeze-thaw cycles lead to a notable decrease in potency.
Signaling Pathway
IP Receptor Signaling Cascade
Caption: Activation of the IP receptor by this compound leads to cAMP production.
References
- 1. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concurrent down-regulation of IP prostanoid receptors and the alpha-subunit of the stimulatory guanine-nucleotide-binding protein (Gs) during prolonged exposure of neuroblastoma x glioma cells to prostanoid agonists. Quantification and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gs alpha subunit - Wikipedia [en.wikipedia.org]
How to address low signal in AFP-07 free acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with AFP-07 free acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic 7,7-difluoroprostacyclin derivative. It is a highly potent and selective agonist for the prostacyclin receptor (IP receptor). The primary mechanism of action involves binding to and activating the IP receptor, which is a G-protein coupled receptor (GPCR). This activation typically leads to the stimulation of the Gs alpha subunit, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[1][2][3][4][5]
Q2: What are the expected downstream effects of this compound treatment in cells?
A2: Activation of the IP receptor by this compound and the subsequent increase in intracellular cAMP can lead to a variety of downstream cellular responses, depending on the cell type. Key effects include the activation of Protein Kinase A (PKA), which can phosphorylate various downstream targets. In vascular smooth muscle cells, this signaling cascade leads to vasodilation. In platelets, it results in the inhibition of aggregation.
Q3: In which types of experiments is this compound typically used?
A3: this compound is commonly used in in vitro and ex vivo experiments to study the prostacyclin signaling pathway and its physiological effects. Typical applications include:
-
cAMP Accumulation Assays: To quantify the increase in intracellular cAMP levels in cells expressing the IP receptor.
-
Platelet Aggregation Assays: To measure the inhibitory effect of this compound on platelet aggregation induced by various agonists.
-
Vasodilation Assays: To assess the relaxant effect of this compound on pre-constricted blood vessels.
Q4: What should I consider regarding the stability and handling of this compound?
A4: While this compound is a stable analog of prostacyclin, proper handling is still important. It is typically supplied as a solution in an organic solvent like methyl acetate or ethanol. For experimental use, it should be diluted in an appropriate aqueous buffer. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Some prostacyclin analogs can be sensitive to pH and temperature, so it is recommended to store the stock solution at -20°C or lower as per the manufacturer's instructions.
Troubleshooting Guide: Low Signal in this compound Experiments
Low or no signal is a common issue in experiments involving GPCR agonists. This guide provides potential causes and solutions for troubleshooting low signal in cAMP accumulation, platelet aggregation, and vasodilation assays with this compound.
I. Low Signal in cAMP Accumulation Assays
| Potential Cause | Troubleshooting Steps |
| Cell Health and Receptor Expression | - Ensure cells are healthy, within a low passage number, and have a high viability. - Confirm that the cell line expresses a sufficient level of the IP receptor. This can be verified by qPCR or Western blot. |
| Suboptimal this compound Concentration | - Perform a dose-response curve to determine the optimal concentration of this compound for stimulating cAMP production. |
| Inadequate Stimulation Time | - Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the time point of peak cAMP accumulation. |
| Phosphodiesterase (PDE) Activity | - High PDE activity can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent this. |
| Reagent Issues | - Prepare fresh dilutions of this compound and other critical reagents for each experiment. - Ensure the cAMP assay kit is not expired and has been stored correctly. |
| Incorrect Instrument Settings | - Optimize the settings on your plate reader (e.g., gain, integration time) for your specific cAMP assay format (e.g., HTRF, fluorescence polarization, ELISA). |
| Receptor Desensitization | - Prolonged exposure to an agonist can lead to receptor desensitization and downregulation. Minimize pre-incubation times with this compound. |
II. Low Signal (i.e., Lack of Inhibition) in Platelet Aggregation Assays
| Potential Cause | Troubleshooting Steps |
| Platelet Preparation | - Use fresh blood collected in the correct anticoagulant (typically sodium citrate). - Prepare platelet-rich plasma (PRP) promptly and handle it gently to avoid premature activation. - Ensure the platelet count in the PRP is within the optimal range for the assay. |
| Suboptimal this compound Concentration | - Perform a concentration-response curve to determine the effective inhibitory concentration (IC50) of this compound against a fixed concentration of a platelet agonist (e.g., ADP, collagen). |
| Pre-incubation Time | - Optimize the pre-incubation time of the platelets with this compound before adding the aggregating agent to allow for sufficient IP receptor activation. |
| Aggregating Agent Activity | - Verify the activity of the platelet aggregating agent (e.g., ADP, collagen) by running a positive control without this compound. |
| Instrument Calibration | - Ensure the aggregometer is properly calibrated with platelet-poor plasma (PPP) and PRP to set 100% and 0% aggregation, respectively. |
III. Low Signal (i.e., Lack of Relaxation) in Vasodilation Assays
| Potential Cause | Troubleshooting Steps |
| Vessel Viability | - Ensure the isolated blood vessels are handled carefully during dissection and mounting in the myograph to maintain their viability. - Confirm vessel viability by observing a robust contraction in response to a vasoconstrictor (e.g., phenylephrine, U46619) and relaxation to a known vasodilator (e.g., acetylcholine for endothelium-dependent relaxation). |
| Suboptimal Pre-constriction | - The level of pre-constriction should be sufficient to allow for a measurable relaxation response. Aim for a stable contraction of around 50-80% of the maximum response to the vasoconstrictor. |
| This compound Concentration | - Perform a cumulative concentration-response curve for this compound to determine its potency (EC50) for inducing vasodilation. |
| Solvent Effects | - If using a high concentration of a solvent (e.g., DMSO, ethanol) to dissolve this compound, ensure the final solvent concentration in the bath is low and does not affect vessel tone. Run a vehicle control. |
| Endothelial Integrity | - Prostacyclin-induced vasodilation is primarily endothelium-independent. However, if studying interactions with endothelium-derived factors, assess endothelial integrity with an appropriate agonist (e.g., acetylcholine). |
Experimental Protocols
cAMP Accumulation Assay
This protocol provides a general framework for a cell-based cAMP accumulation assay using a competitive immunoassay format (e.g., HTRF or ELISA).
Materials:
-
Cells expressing the IP receptor (e.g., HEK293 cells stably expressing the human IP receptor)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stimulation buffer (e.g., HBSS or PBS with 0.1% BSA and a PDE inhibitor like 0.5 mM IBMX)
-
This compound stock solution
-
cAMP assay kit (including lysis buffer, labeled cAMP, and anti-cAMP antibody)
-
White or black microplates suitable for the assay format
Procedure:
-
Cell Seeding: Seed the cells in a microplate at a predetermined optimal density and culture overnight to allow for adherence.
-
Cell Stimulation: a. Carefully remove the culture medium. b. Wash the cells once with PBS. c. Add stimulation buffer and incubate for a short period to equilibrate. d. Add varying concentrations of this compound (prepared in stimulation buffer) to the wells. Include a vehicle control. e. Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Add the lysis buffer provided in the cAMP assay kit to each well and incubate as per the manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Follow the specific instructions of your cAMP assay kit for the addition of labeled cAMP and the anti-cAMP antibody.
-
Signal Measurement: Read the plate on a suitable plate reader.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in your samples based on the standard curve.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the inhibition of platelet aggregation using this compound.
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate
-
Saline or appropriate buffer
-
Platelet aggregating agent (e.g., ADP, collagen)
-
This compound stock solution
-
Light Transmission Aggregometer and cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation: a. Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). b. Transfer the PRP to a new tube. c. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).
-
Aggregometer Setup: a. Set the aggregometer to 37°C. b. Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.
-
Aggregation Measurement: a. Pipette PRP into a cuvette with a stir bar and place it in the aggregometer. b. Add the desired concentration of this compound or vehicle and pre-incubate for an optimized time (e.g., 1-5 minutes). c. Add the platelet aggregating agent to induce aggregation. d. Record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: Determine the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of this compound to the vehicle control.
Vasodilation Assay (Wire Myography)
This protocol outlines the measurement of vasodilation in isolated small arteries.
Materials:
-
Isolated arterial segments (e.g., mesenteric or coronary arteries)
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2
-
Vasoconstrictor (e.g., phenylephrine, U46619)
-
This compound stock solution
-
Wire myograph system
Procedure:
-
Vessel Mounting: a. Dissect small arterial segments and mount them on the wires of the myograph jaws in a chamber filled with PSS at 37°C.
-
Normalization and Equilibration: a. Stretch the vessel to its optimal resting tension through a normalization procedure. b. Allow the vessel to equilibrate for at least 30-60 minutes, with periodic washing with fresh PSS.
-
Viability Check: a. Assess the vessel's contractile capacity by adding a high concentration of KCl. b. Wash out the KCl and allow the vessel to return to baseline. c. Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine). d. Once the contraction is stable, assess endothelium-dependent relaxation with an agonist like acetylcholine (if required).
-
Vasodilation Measurement: a. Wash out the drugs from the viability check and allow the vessel to return to baseline. b. Induce a stable submaximal contraction with the chosen vasoconstrictor. c. Once the contraction is stable, add cumulative concentrations of this compound to the bath, allowing the relaxation to stabilize at each concentration.
-
Data Analysis: Express the relaxation at each concentration of this compound as a percentage of the pre-contracted tone. Plot a concentration-response curve to determine the EC50.
Signaling Pathway and Experimental Workflow Diagrams
Caption: IP Receptor Signaling Pathway for this compound.
Caption: General Experimental Workflows.
References
- 1. Desensitization of adenylate cyclase responses following exposure to IP prostanoid receptor agonists. Homologous and heterologous desensitization exhibit the same time course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. decisionpoint.medscape.com [decisionpoint.medscape.com]
- 5. researchgate.net [researchgate.net]
Best practices for handling and storing difluoroprostacyclin analogs
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing difluoroprostacyclin analogs. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for difluoroprostacyclin analogs?
A1: For optimal stability, difluoroprostacyclin analogs should be stored at -20°C in their lyophilized or crystalline form. Some solutions in organic solvents may also be stable at this temperature, but it is crucial to consult the manufacturer's specific recommendations. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.
Q2: How should I reconstitute lyophilized difluoroprostacyclin analogs?
A2: It is recommended to briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Reconstitute the analog in a high-quality, anhydrous organic solvent such as ethanol, DMSO, or dimethylformamide (DMF). The choice of solvent will depend on the specific analog and the requirements of your experiment. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of organic solvent and then slowly add the aqueous buffer while vortexing to prevent precipitation.
Q3: What is the stability of difluoroprostacyclin analogs in aqueous solutions?
A3: The stability of prostacyclin analogs in aqueous solutions can be limited, particularly at acidic pH. It is generally recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, it should be at 2-8°C for no longer than 24 hours, though stability can vary between different analogs.
Q4: Are there any known incompatibilities with common lab materials?
A4: While specific data for all difluoroprostacyclin analogs is not available, some prostaglandin analogs have been shown to be absorbed by certain plastics over time. For long-term storage of solutions, glass vials with Teflon-lined caps are recommended. For short-term use during experiments, polypropylene tubes are generally acceptable.
Troubleshooting Guides
Inconsistent or No Biological Activity
| Potential Cause | Recommended Solution |
| Degradation of the Analog | Ensure the compound has been stored correctly at -20°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions and dilute to the working concentration immediately before use. |
| Incorrect Reconstitution | Verify the correct solvent was used for reconstitution. Ensure the compound was fully dissolved. Sonication may aid in solubilization. |
| Precipitation in Aqueous Buffer | When preparing aqueous solutions, add the organic stock solution to the aqueous buffer slowly while vortexing. The final concentration of the organic solvent should be kept as low as possible and be compatible with your experimental system. |
| Cell Line Unresponsive | Confirm that the cell line expresses the target prostacyclin receptor (IP receptor). Check the passage number of the cells, as receptor expression can change over time. |
High Background Signal in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Contamination of Cell Culture | Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques are followed during cell handling. |
| Serum Effects | Components in serum can interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the experiment. |
| Autofluorescence of the Compound | If using a fluorescence-based assay, test the intrinsic fluorescence of the difluoroprostacyclin analog at the working concentration. |
Poor Reproducibility Between Experiments
| Potential Cause | Recommended Solution |
| Variability in Solution Preparation | Prepare a larger batch of stock solution to be used across multiple experiments to minimize variability from weighing and dissolving small amounts. |
| Inconsistent Cell Seeding Density | Ensure a uniform cell density is seeded in all wells of the microplate. Use a multichannel pipette and mix the cell suspension thoroughly before seeding. |
| Edge Effects in Microplates | To minimize edge effects, do not use the outer wells of the microplate for experimental samples. Instead, fill them with media or buffer. |
Quantitative Data Summary
Table 1: General Solubility of Prostacyclin Analogs
| Solvent | Solubility |
| Ethanol | ≥10 mg/mL |
| DMSO | ≥10 mg/mL |
| Dimethylformamide (DMF) | ≥10 mg/mL |
| Aqueous Buffers | Limited (requires initial dissolution in organic solvent) |
| Note: Specific solubility should be determined for each difluoroprostacyclin analog. |
Table 2: Stability of Prostaglandin E2 (PGE2) in Aqueous Solution at 25°C
| pH | Time for 10% Loss |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 min) |
| Data for PGE2 is provided as a general reference for the pH-dependent stability of prostaglandins.[1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Difluoroprostacyclin Analog
-
Allow the vial of the lyophilized analog to warm to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure that all of the powder is at the bottom.
-
Add the appropriate volume of anhydrous organic solvent (e.g., ethanol, DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved. Sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in glass vials with Teflon-lined caps to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: cAMP Accumulation Assay for Gs-Coupled IP Receptor Activation
-
Cell Seeding: Seed cells expressing the IP receptor into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS or PBS with 0.1% BSA) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of the difluoroprostacyclin analog in the assay buffer.
-
Cell Stimulation: Remove the cell culture medium and wash the cells once with assay buffer. Add the diluted difluoroprostacyclin analog to the cells and incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: Workflow for proper storage and handling of difluoroprostacyclin analogs.
Caption: Simplified signaling pathway of difluoroprostacyclin analogs via the IP receptor.
References
Addressing variability in dose-response to AFP-07 free acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in dose-response experiments using AFP-07 free acid. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of prostaglandin I2 (PGI2). Its primary mechanism of action is as a selective and potent agonist for the prostacyclin receptor, also known as the IP receptor.[1][2] Activation of the IP receptor, a G-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade results in various cellular responses, including vasodilation and inhibition of platelet aggregation.[1]
Q2: What are the common sources of variability in dose-response studies with this compound?
A2: Variability in dose-response can arise from several factors, including:
-
Compound Handling and Storage: this compound, like other prostaglandin analogs, can be sensitive to temperature, pH, and light, which may affect its stability and activity.
-
Solubility Issues: Inconsistent solubilization of the compound can lead to inaccurate concentrations in your experiments.
-
Cell Culture Conditions: The expression levels of the IP receptor can vary between cell lines and can be influenced by cell passage number, confluency, and serum concentration in the media.
-
Assay Protocol: Variations in incubation times, cell density, and the specific assay technology used can all contribute to dose-response variability.
Q3: How should I prepare and store stock solutions of this compound?
A3: Prostaglandin analogs are often unstable in aqueous solutions. It is recommended to prepare high-concentration stock solutions in an organic solvent such as DMSO or ethanol and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For final experimental dilutions, it is crucial to ensure that the final concentration of the organic solvent is consistent across all conditions and does not exceed a level that is toxic to the cells (typically <0.1%).
Q4: What cell lines are suitable for studying the effects of this compound?
A4: Suitable cell lines are those that endogenously express the IP receptor or have been engineered to express it. Examples include human pulmonary arterial smooth muscle cells (PASMCs), various endothelial cell lines, and platelets. It is essential to verify IP receptor expression and functionality in your chosen cell line before conducting dose-response experiments.
Troubleshooting Guide for Dose-Response Variability
Issue 1: Higher than Expected EC50 (Lower Potency)
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare fresh stock solutions from powder. - Avoid repeated freeze-thaw cycles of stock solutions by storing in small aliquots. - Protect stock solutions and experimental plates from light. |
| Low IP Receptor Expression | - Use cells at a lower passage number. - Confirm IP receptor expression using qPCR or Western blot. - Consider using a cell line with higher or induced IP receptor expression. |
| Sub-optimal Assay Conditions | - Optimize cell density per well. - Increase agonist stimulation time. - Ensure the assay readout (e.g., cAMP accumulation) is within the linear range of detection. |
Issue 2: Poor Reproducibility Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Concentration | - Ensure complete solubilization of the compound when preparing stock and working solutions. - Vortex solutions thoroughly before making serial dilutions. - Use calibrated pipettes for all liquid handling steps. |
| Variability in Cell Health and Number | - Standardize cell seeding density and growth time before the experiment. - Monitor cell viability and morphology. - Use a consistent serum batch or switch to serum-free media for the assay. |
| Inconsistent Incubation Times | - Use a multichannel pipette or automated liquid handler for simultaneous addition of compounds to the assay plate. - Ensure precise timing for all incubation steps. |
Issue 3: No Response or Very Weak Response to this compound
| Potential Cause | Troubleshooting Steps |
| Absence or Very Low Levels of IP Receptor | - Verify IP receptor expression in your cell model. - Test a positive control compound known to elicit a response in your assay system. |
| Incorrect Assay Setup | - Confirm that the assay is sensitive enough to detect the expected cellular response (e.g., cAMP changes). - Check the compatibility of all reagents and buffers. |
| Inactive Compound | - Purchase the compound from a reputable supplier and check the certificate of analysis. - Prepare a fresh stock solution. |
Experimental Protocols and Visualizations
Experimental Workflow for Dose-Response Analysis
A typical workflow for determining the EC50 of this compound in a cell-based cAMP assay is outlined below. Critical steps where variability can be introduced are highlighted.
Caption: Experimental workflow for this compound dose-response analysis.
Signaling Pathway of this compound
This compound acts as an agonist at the IP receptor, initiating a well-defined signaling cascade.
References
Validation & Comparative
A Comparative Analysis of Potency: AFP-07 Free Acid Versus Iloprost
For researchers and professionals in drug development, understanding the nuanced differences between therapeutic compounds is paramount. This guide provides a detailed comparison of the potency of AFP-07 free acid and iloprost, two agonists of the prostacyclin (IP) receptor, supported by available experimental data and methodologies.
Both this compound, a 7,7-difluoroprostacyclin derivative, and iloprost, a synthetic prostacyclin analogue, exert their therapeutic effects by activating the IP receptor. This activation initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation, making them valuable in the treatment of conditions like pulmonary arterial hypertension. While they share a common target, their potency, as defined by their binding affinity (Ki) and functional response (EC50), exhibits notable differences.
Quantitative Comparison of Potency
The following table summarizes the key potency values for this compound and iloprost at the human prostacyclin (IP) receptor.
| Compound | Parameter | Value (nM) | Receptor |
| This compound | K_i | 0.561 | Human Prostacyclin (IP) Receptor |
| Iloprost | EC_50 | 0.3 | Human Prostacyclin (IP) Receptor |
| Iloprost | K_i | 11 | Human Prostacyclin (IP) Receptor |
K_i (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher binding affinity. EC_50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC_50 value indicates a higher potency in eliciting a functional response.
Based on the available data, this compound demonstrates a significantly higher binding affinity for the IP receptor (Ki = 0.561 nM) compared to iloprost (Ki = 11 nM). In terms of functional potency, iloprost shows a very potent EC50 of 0.3 nM. While a direct EC50 value for this compound was not found in the immediate search, its strong binding affinity suggests it is a highly potent agonist.
Signaling Pathways and Experimental Workflows
The activation of the prostacyclin receptor by both this compound and iloprost triggers the same downstream signaling pathway, leading to a physiological response. The experimental workflows to determine the binding affinity (Ki) and functional potency (EC50) are standard pharmacological assays.
Prostacyclin (IP) Receptor Signaling Pathway
Both this compound and iloprost bind to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This binding event activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.
Figure 1. Signaling pathway of this compound and iloprost via the IP receptor.
Experimental Workflow: Receptor Binding Assay (Ki Determination)
The binding affinity (Ki) of a compound to its receptor is typically determined through a competitive radioligand binding assay. This involves incubating the receptor preparation with a constant concentration of a radiolabeled ligand that is known to bind to the receptor, along with varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the Ki value is calculated.
Figure 2. Workflow for a competitive radioligand binding assay.
Experimental Protocols
The following are generalized protocols for the key experiments cited. Specific details may vary between laboratories and studies.
Receptor Binding Assay for Ki Determination of this compound
This protocol is based on the likely methodology used in the characterization of novel prostacyclin analogues.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human prostacyclin (IP) receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
A constant concentration of a suitable radioligand (e.g., [3H]-iloprost).
-
Varying concentrations of unlabeled this compound (competitor).
-
Cell membrane preparation expressing the IP receptor.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., iloprost).
-
The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using a non-linear regression analysis to generate a competitive binding curve.
-
The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for EC50 Determination of Iloprost
This protocol outlines a typical method for measuring the functional potency of an IP receptor agonist.
-
Cell Culture:
-
A suitable cell line endogenously or recombinantly expressing the human prostacyclin (IP) receptor (e.g., HEK293 or CHO cells) is cultured to an appropriate confluency.
-
-
cAMP Assay:
-
Cells are harvested and resuspended in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are pre-incubated with the PDE inhibitor for a short period.
-
Varying concentrations of iloprost are then added to the cells.
-
The cells are incubated for a specific time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
-
Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA), a homogeneous time-resolved fluorescence (HTRF) assay, or a bioluminescence-based assay.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the iloprost concentration.
-
The EC50 value, representing the concentration of iloprost that produces 50% of the maximal cAMP response, is determined from this curve using non-linear regression analysis.
-
AFP-07 Free Acid vs. Treprostinil: A Comparative Analysis of IP Receptor Binding
In the landscape of prostacyclin receptor (IP receptor) agonists, both AFP-07 free acid and treprostinil are significant compounds utilized by researchers in the development of therapies for conditions such as pulmonary arterial hypertension. This guide provides an objective comparison of their binding affinities to the IP receptor, supported by experimental data. Detailed methodologies for the binding assays are also presented to ensure reproducibility and critical evaluation of the findings.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to its receptor is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the reported inhibition constant (Ki) values for this compound and treprostinil at the human IP receptor. It is important to note that the Ki values were obtained from separate studies, and direct comparison should be made with consideration of potential variations in experimental conditions.
| Compound | Reported Ki (nM) for Human IP Receptor | Reference |
| AFP-07 | 0.561 | [1] |
| Treprostinil | 32 | [2][3] |
Lower Ki values are indicative of higher binding affinity.
IP Receptor Signaling Pathway
Activation of the IP receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a signaling cascade that is central to its physiological effects. The binding of an agonist, such as this compound or treprostinil, leads to the activation of the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] The elevated cAMP levels then activate Protein Kinase A (PKA), which mediates various downstream cellular responses, including vasodilation and inhibition of platelet aggregation.[5]
Caption: IP Receptor Signaling Pathway.
Experimental Protocols: IP Receptor Binding Assay
The determination of Ki values for IP receptor agonists is typically achieved through competitive radioligand binding assays. This method measures the ability of a non-radiolabeled compound (the competitor, e.g., this compound or treprostinil) to displace a radiolabeled ligand that has a known affinity for the IP receptor.
I. Membrane Preparation
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human IP receptor are cultured to a sufficient density.
-
Homogenization: The cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate is subjected to a low-speed centrifugation to remove nuclei and large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh buffer and then resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose). The membrane preparation is aliquoted and stored at -80°C until use.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
II. Competitive Radioligand Binding Assay
-
Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Reaction Setup: The assay is performed in a 96-well plate format. Each well contains:
-
A fixed amount of the prepared cell membranes (typically 3-20 µg of protein).
-
A fixed concentration of a suitable radioligand for the IP receptor (e.g., [3H]-iloprost).
-
Varying concentrations of the unlabeled competitor compound (this compound or treprostinil).
-
For the determination of non-specific binding, a high concentration of an unlabeled agonist is added to a set of wells.
-
For the determination of total binding, only the radioligand and membranes are added.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.
III. Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.
-
IC50 Determination: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Caption: Radioligand Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostanoid EP2 Receptors Are Up-Regulated in Human Pulmonary Arterial Hypertension: A Key Anti-Proliferative Target for Treprostinil in Smooth Muscle Cells [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
Beraprost as an Alternative to AFP-07 Free Acid in Prostacyclin Receptor Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of prostacyclin analogues for research and therapeutic development, both Beraprost and AFP-07 free acid have emerged as potent agonists of the prostacyclin (IP) receptor. This guide provides a comprehensive, data-driven comparison of these two compounds to assist researchers in selecting the appropriate tool for their specific experimental needs. We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for key assays.
Mechanism of Action and Signaling Pathways
Beraprost and this compound are synthetic analogues of prostacyclin (PGI2) and exert their primary effects through the activation of the IP receptor, a G-protein coupled receptor (GPCR).[1][2][3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn mediates a variety of cellular responses, including vasodilation and inhibition of platelet aggregation.[5]
While both compounds are potent IP receptor agonists, there is evidence of differential engagement with other prostanoid receptors. This compound is reported to be a highly selective IP receptor agonist with significantly weaker affinity for the E-prostanoid (EP) receptors. Beraprost, a racemic mixture of four stereoisomers, has been shown to exhibit cross-binding to the EP4 receptor, which may contribute to its overall pharmacological profile. The single isomer, esuberaprost (beraprost-314d), is a more potent IP receptor agonist than the racemic mixture.
Beyond the canonical IP receptor-cAMP pathway, Beraprost has been shown to influence other signaling cascades. It can stimulate the expression of endothelial nitric oxide synthase (eNOS) through a cAMP-responsive element, linking the PGI2 and nitric oxide (NO) pathways. Additionally, Beraprost has been reported to exert antiproliferative effects through the peroxisome proliferator-activated receptor-delta (PPARδ) and inducible nitric oxide synthase (iNOS) pathway.
Figure 1: Signaling pathways of Beraprost and this compound.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Beraprost and this compound, allowing for a direct comparison of their potency and efficacy.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | IP Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor |
| This compound | 0.561 | >100 | >100 | >100 | >10 (~15) |
| Beraprost | 16 (mouse) | - | - | - | - |
| Esuberaprost (Beraprost-314d) | - | - | - | - | - |
Note: A comprehensive and directly comparable set of Ki values for Beraprost across all human prostanoid receptors was not available in the searched literature. The value for Beraprost is from studies on mouse receptors. Esuberaprost is the active isomer of Beraprost.
Table 2: In Vitro Functional Potency
| Compound | Assay | Parameter | Value |
| This compound | Vasodilation (Piglet Saphenous Vein) | IC50 | ~1-10 nM (estimated) |
| Beraprost | cAMP Generation (HEK-293-IPR cells) | EC50 | 10.4 nM |
| Platelet Aggregation Inhibition (ADP-induced) | pIC50 | 8.26 | |
| P-selectin Expression Inhibition | pIC50 | 8.56 | |
| Esuberaprost (Beraprost-314d) | cAMP Generation (HEK-293-IPR cells) | EC50 | 0.4 nM |
Table 3: In Vivo Efficacy in Rat Models of Pulmonary Hypertension
| Compound | Model | Parameter | Effect |
| Beraprost | Monocrotaline-induced PH | Mean Pulmonary Artery Pressure (Ppa) | Significant dose-dependent suppression |
| Chronic Hypoxic PH | Mean Pulmonary Artery Pressure (PAP) | 17.7% reduction (at 20 µg/kg, i.v.) | |
| Chronic Hypoxic PH | Right Ventricular Systolic Pressure (RVSP) | Significant rescue with treatment |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK-293 cells stably expressing the human IP receptor).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-Iloprost for the IP receptor), and varying concentrations of the unlabeled test compound (e.g., Beraprost or this compound).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Figure 2: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
Objective: To measure the ability of a compound to stimulate intracellular cAMP production.
Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the target receptor (e.g., HEK-293-IPR cells) in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells and incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (e.g., Beraprost or this compound) to the wells.
-
Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of a compound on platelet aggregation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to separate the PRP from red and white blood cells.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Add a known concentration of a platelet agonist (e.g., ADP, collagen) to the PRP in an aggregometer.
-
Measure the change in light transmission as the platelets aggregate.
-
-
Inhibition Assay:
-
Pre-incubate the PRP with varying concentrations of the test compound (e.g., Beraprost) before adding the platelet agonist.
-
Measure the inhibition of agonist-induced platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aggregation for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in platelet aggregation.
-
In Vitro Vasodilation Assay
Objective: To evaluate the vasodilatory effect of a compound on isolated blood vessels.
Protocol:
-
Vessel Preparation:
-
Isolate small arteries (e.g., pulmonary or mesenteric arteries) from an appropriate animal model (e.g., rat).
-
Cut the arteries into small rings and mount them in an organ bath or wire myograph containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
-
Pre-constriction:
-
Induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine, U46619).
-
-
Vasodilation Measurement:
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound (e.g., Beraprost) to the organ bath.
-
Record the relaxation of the arterial rings as a percentage of the pre-constriction.
-
-
Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the drug concentration.
-
Determine the EC50 or IC50 value, representing the concentration of the compound that causes 50% of the maximal relaxation.
-
Conclusion
This guide provides a comparative overview of Beraprost and this compound, two potent prostacyclin IP receptor agonists. Based on the available data, this compound appears to be a more selective and potent IP receptor agonist in terms of binding affinity. However, Beraprost has a more extensive body of research, including in vivo data demonstrating its efficacy in animal models of pulmonary hypertension and a known profile of off-target effects that may contribute to its overall therapeutic action. The choice between these two compounds will ultimately depend on the specific research question and the desired experimental system. For studies requiring a highly selective IP receptor agonist, this compound may be the preferred choice. For investigations where a broader pharmacological profile, including potential interactions with the EP4 receptor and downstream signaling pathways, is of interest, or where in vivo efficacy data is a primary consideration, Beraprost remains a valuable research tool. Researchers are encouraged to consider the specific details provided in this guide to make an informed decision for their studies.
References
- 1. Effect of beraprost on pulmonary hypertension due to left ventricular systolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Enhancement by beraprost sodium, a stable analogue of prostacyclin, in thrombomodulin expression on membrane surface of cultured vascular endothelial cells via increase in cyclic AMP level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of AFP-07 free acid for IP receptor vs other prostanoid receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of AFP-07 free acid for the prostacyclin (IP) receptor versus other human prostanoid receptors. AFP-07, a 7,7-difluoroprostacyclin derivative, is a potent and selective agonist for the IP receptor.[1] Understanding its specificity is critical for its application in research and as a potential therapeutic agent.
Comparative Binding Affinity of this compound
The following table summarizes the available quantitative data on the binding affinity (Ki) of this compound for the human IP receptor and other prostanoid receptors. The data clearly demonstrates the high selectivity of AFP-07 for the IP receptor.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity (fold vs. IP) |
| IP | This compound | 0.561 | 1 |
| EP1 | This compound | > 100 | > 178 |
| EP2 | This compound | Data Not Available | - |
| EP3 | This compound | > 100 | > 178 |
| EP4 | This compound | ~15[1] | ~27 |
| DP | This compound | Data Not Available | - |
| FP | This compound | Data Not Available | - |
| TP | This compound | Data Not Available | - |
Signaling Pathways and Experimental Workflows
To elucidate the specificity and functional activity of compounds like AFP-07, specific experimental workflows are employed. These typically involve assessing both the binding affinity and the functional response at the target receptors.
IP Receptor Signaling Pathway
Activation of the IP receptor by an agonist such as AFP-07 primarily initiates a signaling cascade through the Gs alpha subunit of its coupled G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to various downstream cellular responses, including smooth muscle relaxation and inhibition of platelet aggregation.
References
Validating IP receptor activation with an AFP-07 free acid dose-response curve
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AFP-07 free acid with other prominent IP receptor agonists for the validation of prostacyclin (IP) receptor activation. We present supporting experimental data, detailed protocols for key assays, and visualizations of the signaling pathway and experimental workflow to aid researchers in their drug discovery and development efforts.
Introduction to IP Receptor Activation
The prostacyclin (IP) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1] Activation of the IP receptor by its endogenous ligand, prostacyclin (PGI2), or synthetic agonists primarily initiates a signaling cascade through the Gs alpha subunit (Gαs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels mediates the downstream cellular responses. Validating the activation of the IP receptor is a critical step in the development of novel therapeutics targeting this pathway.
This compound is a potent and selective agonist of the IP receptor.[2] This guide compares its performance with other commercially available IP receptor agonists, providing a framework for its experimental validation.
Comparative Analysis of IP Receptor Agonists
To objectively assess the performance of this compound, we compare its binding affinity with the functional potency of other well-established IP receptor agonists. The table below summarizes key quantitative data from published studies. It is important to note the distinction between the dissociation constant (Ki) and the half-maximal effective concentration (EC50). Ki represents the binding affinity of a ligand to a receptor, with a lower value indicating a higher affinity. In contrast, EC50 measures the concentration of a ligand that induces a response halfway between the baseline and maximum, thus quantifying its functional potency in a cell-based assay.
| Compound | Target | Parameter | Value (nM) | Assay Type |
| This compound | IP Receptor | Ki | 0.561 | Binding Assay [2] |
| ACT-333679 (active metabolite of Selexipag) | IP Receptor | EC50 | 11 | cAMP Accumulation Assay |
| Beraprost | IP Receptor | EC50 | 120 | cAMP Accumulation Assay |
| Esuberaprost | IP Receptor | EC50 | 0.4 | cAMP Accumulation Assay |
| Iloprost | IP Receptor | EC50 | 2.7 | cAMP Accumulation Assay |
| Treprostinil | IP Receptor | EC50 | 45 | cAMP Accumulation Assay |
Data for ACT-333679, Beraprost, Esuberaprost, Iloprost, and Treprostinil are sourced from publicly available literature and may vary depending on the specific cell line and assay conditions used.
Experimental Protocols
Validating IP receptor activation by an agonist like this compound is typically achieved by measuring the downstream accumulation of cAMP in a cell-based assay. Below is a detailed protocol for a dose-response experiment using a commercially available cAMP assay kit.
Protocol: Dose-Response Curve Generation using a cAMP Accumulation Assay
Objective: To determine the EC50 value of an IP receptor agonist by measuring its ability to stimulate cAMP production in cells expressing the human IP receptor.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human IP receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Test compounds: this compound and other IP receptor agonists.
-
cAMP assay kit (e.g., AlphaScreen™, HTRF®, or similar homogeneous time-resolved fluorescence-based kits).
-
384-well white opaque microplates.
-
Multichannel pipette and plate reader compatible with the chosen assay kit.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-IP receptor cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer (typically provided in the cAMP assay kit) containing a PDE inhibitor like IBMX.
-
Dispense the cell suspension into the wells of a 384-well plate at a predetermined optimal density.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the test compounds (e.g., this compound, Beraprost, etc.) in the assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.
-
Add the diluted compounds to the respective wells of the 384-well plate containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known potent IP receptor agonist like Iloprost).
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a specified period (e.g., 30-60 minutes) to allow for receptor stimulation and cAMP accumulation.
-
-
cAMP Detection:
-
Following the incubation, add the detection reagents from the cAMP assay kit to all wells according to the manufacturer's instructions. This typically involves a lysis step to release intracellular cAMP and the addition of acceptor and donor beads for detection.
-
Incubate the plate for the recommended time (usually 1-2 hours) at room temperature to allow for the detection reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the assay technology (e.g., measuring fluorescence at specific wavelengths for HTRF).
-
The raw data (e.g., fluorescence ratio) is inversely proportional to the amount of cAMP produced.
-
Generate a standard curve using known concentrations of cAMP to convert the sample readings into cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for each compound.
-
Visualizing the Molecular and Experimental Pathways
To further clarify the mechanisms and procedures involved, the following diagrams illustrate the IP receptor signaling pathway and the experimental workflow for generating a dose-response curve.
Caption: IP Receptor Signaling Pathway.
References
AFP-07 Free Acid: A Comparative Analysis of Cross-Reactivity with EP Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AFP-07 Free Acid's Interaction with Prostaglandin E2 Receptors EP1, EP2, EP3, and EP4.
This compound is recognized as a potent and selective agonist for the prostaglandin I2 (IP) receptor, a key player in mediating physiological processes such as platelet aggregation inhibition and vasodilation.[1] However, for a comprehensive understanding of its pharmacological profile, it is crucial to evaluate its cross-reactivity with other prostanoid receptors, particularly the prostaglandin E2 (PGE2) receptor subtypes EP1, EP2, EP3, and EP4. This guide provides a comparative analysis of the binding affinity of this compound across these receptors, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of this compound
Experimental data from radioligand binding assays indicate that this compound exhibits a significantly higher affinity for the IP receptor compared to the EP receptor subtypes. The binding affinities, represented by the inhibition constant (Ki), are summarized in the table below. A lower Ki value signifies a higher binding affinity.
| Receptor | Ligand | Ki (nM) |
| IP | This compound | 0.561 [1][2][3][4] |
| EP1 | This compound | > 100 |
| EP2 | This compound | > 100 |
| EP3 | This compound | > 100 |
| EP4 | This compound | > 10 |
This data clearly demonstrates the selectivity of this compound for the IP receptor, with at least a 17-fold lower affinity for the EP4 receptor and over a 178-fold lower affinity for the EP1, EP2, and EP3 receptors.
Experimental Protocols
The determination of the binding affinities (Ki values) of this compound for the IP, EP1, EP2, EP3, and EP4 receptors is typically achieved through competitive radioligand binding assays. Below is a detailed, representative protocol for such an experiment.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Cells stably expressing the human recombinant receptor of interest (IP, EP1, EP2, EP3, or EP4) are cultured to a sufficient density.
-
The cells are harvested and washed with a phosphate-buffered saline (PBS) solution.
-
Cells are then lysed by homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of a specific radioligand for the receptor being tested (e.g., [3H]-Iloprost for the IP receptor, [3H]-PGE2 for EP receptors).
-
A range of concentrations of the unlabeled competitor ligand (this compound) is added to the wells.
-
A set of wells containing only the radioligand and membranes serves as the total binding control.
-
Another set of wells containing the radioligand, membranes, and a high concentration of a known, unlabeled agonist for the specific receptor is used to determine non-specific binding.
-
The reaction is initiated by the addition of the cell membrane preparation to the wells.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter mat. This traps the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression analysis to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
To visualize the experimental process and the downstream consequences of receptor activation, the following diagrams are provided.
The EP receptors, upon activation by their endogenous ligand PGE2 or cross-reactive ligands, initiate distinct intracellular signaling cascades. Understanding these pathways is essential for predicting the potential downstream effects of a compound's off-target interactions.
References
A Comparative Guide: Selexipag's Active Metabolite (MRE-269) vs. AFP-07 Free Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent prostacyclin (IP) receptor agonists: MRE-269, the active metabolite of Selexipag, and AFP-07 free acid. The information presented is based on available experimental data to assist researchers in understanding the pharmacological and pharmacokinetic differences between these two compounds.
At a Glance: Key Pharmacological and Physicochemical Properties
| Parameter | MRE-269 (ACT-333679) | This compound |
| Chemical Class | Non-prostanoid, diphenylpyrazine derivative | Prostanoid, 7,7-difluoroprostacyclin derivative |
| Binding Affinity (Ki) for IP Receptor | 20 nM[1] | 0.561 nM[2] |
| Functional Potency (IC50) | Anti-proliferation (CTEPH PASMCs): 0.07 µM[3] | Data not available |
| Selectivity | Highly selective for IP receptor over other prostanoid receptors (e.g., EP, DP, FP, TP)[1]. | Highly selective for the IP receptor, with weaker affinity for EP receptors[4]. |
| Known Pharmacokinetics (Human) | Half-life (t½): ~8-14 hours Time to Max. Concentration (Tmax): 3-4 hours | Data not available |
Introduction
MRE-269 (also known as ACT-333679) is the pharmacologically active metabolite of the oral IP receptor agonist, Selexipag. Selexipag is a non-prostanoid drug approved for the treatment of pulmonary arterial hypertension (PAH). In contrast, this compound is a fluorinated derivative of prostacyclin, positioning it as a prostanoid IP receptor agonist. Both compounds are recognized for their high potency and selectivity for the IP receptor, a G-protein coupled receptor that mediates vasodilation and inhibits smooth muscle cell proliferation and platelet aggregation.
Pharmacological Comparison
Receptor Binding Affinity
MRE-269 exhibits a high binding affinity for the human IP receptor with a reported inhibition constant (Ki) of 20 nM. This compound demonstrates a significantly higher binding affinity for the IP receptor, with a Ki value of 0.561 nM, indicating a very potent interaction with the receptor.
Receptor Selectivity
MRE-269 is characterized by its high selectivity for the IP receptor. It shows substantially lower affinity for other prostanoid receptors, including EP, DP, FP, and TP receptors. This selectivity is thought to contribute to a more targeted therapeutic effect with potentially fewer off-target side effects.
This compound is also a highly selective IP receptor agonist. While it displays a strong preference for the IP receptor, it has been noted to have a weaker affinity for some EP receptors.
Functional Potency
Anti-proliferative Effects: MRE-269 has demonstrated potent anti-proliferative effects on human pulmonary artery smooth muscle cells (PASMCs). In cells from patients with chronic thromboembolic pulmonary hypertension (CTEPH), MRE-269 inhibited platelet-derived growth factor (PDGF)-induced cell proliferation with an IC50 value of 0.07 µM.
Vasodilation: MRE-269 induces vasodilation in pulmonary arteries. While specific EC50 values for vasodilation are not consistently reported across different studies, its potent agonism at the IP receptor is the primary mechanism for this effect.
Quantitative data on the vasodilatory potency (EC50) of this compound are not available in the reviewed literature.
Pharmacokinetic Comparison
MRE-269
Selexipag is a prodrug that is rapidly hydrolyzed to its active metabolite, MRE-269. MRE-269 has a significantly longer half-life than selexipag, ranging from approximately 8 to 14 hours in humans. The time to reach maximum plasma concentration (Tmax) for MRE-269 is typically between 3 and 4 hours.
This compound
There is no publicly available information on the pharmacokinetic properties of this compound in humans or animal models. As a prostacyclin analog, its pharmacokinetic profile would be a critical factor in determining its therapeutic potential and dosing regimen.
Signaling Pathway and Experimental Workflows
IP Receptor Signaling Pathway
Both MRE-269 and this compound exert their effects by activating the prostacyclin (IP) receptor, which is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of smooth muscle cell proliferation.
Comparative Experimental Workflow: Receptor Binding and Functional Assays
The following diagram illustrates a typical workflow for comparing the pharmacological properties of IP receptor agonists like MRE-269 and this compound.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound to the IP receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost).
-
Add increasing concentrations of the unlabeled competitor compound (MRE-269 or this compound).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol outlines a general procedure for measuring the functional potency (EC50) of an IP receptor agonist.
-
Cell Culture and Plating:
-
Culture human pulmonary artery smooth muscle cells (PASMCs) or other suitable cell lines endogenously or exogenously expressing the IP receptor.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the agonist (MRE-269 or this compound) to the wells.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration using a suitable method, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay using an antibody specific for cAMP.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Conclusion
Both MRE-269 and this compound are potent and selective IP receptor agonists. Based on the available data, this compound exhibits a significantly higher binding affinity for the IP receptor compared to MRE-269. However, a comprehensive comparison of their functional potencies and pharmacokinetic profiles is limited by the lack of publicly available data for this compound. MRE-269, as the active metabolite of the approved drug Selexipag, has a well-characterized pharmacological and pharmacokinetic profile. Further studies are required to fully elucidate the therapeutic potential of this compound and to directly compare its performance with MRE-269. This guide provides a framework for such comparative studies and highlights the key parameters for evaluation.
References
A Comparative Guide to Prostacyclin Analogs in Platelet Aggregation Studies: Cicaprost versus AFP-07
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent prostacyclin (PGI₂) analogs, Cicaprost and AFP-07, in the context of their application in platelet aggregation studies. Both compounds are valuable tools for investigating the signaling pathways that modulate platelet function and for the development of novel anti-thrombotic therapies.
Introduction to Cicaprost and AFP-07
Cicaprost is a chemically stable and orally active analog of prostacyclin (PGI₂), a potent endogenous inhibitor of platelet aggregation.[1][2] Like PGI₂, Cicaprost exerts its anti-aggregatory effects by binding to the prostacyclin receptor (IP receptor) on the surface of platelets.[3] This interaction initiates a signaling cascade that ultimately suppresses platelet activation.
AFP-07 is a 7,7-difluoroprostacyclin derivative that also acts as a highly potent and selective agonist for the IP receptor. While detailed studies on its inhibition of platelet aggregation are less common in publicly available literature, its high affinity for the IP receptor suggests a strong anti-platelet activity, similar to that of Cicaprost.
Mechanism of Action: The IP Receptor Signaling Pathway
Both Cicaprost and AFP-07 share a common mechanism of action, which involves the activation of the IP receptor, a G-protein coupled receptor (GPCR). The binding of these agonists to the IP receptor triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins. This phosphorylation cascade ultimately results in a decrease in intracellular calcium mobilization and the inhibition of platelet shape change, granule release, and aggregation.
Performance Comparison
The following table summarizes the available quantitative data for Cicaprost and AFP-07. It is important to note that a direct comparison of inhibitory potency is challenging due to the different parameters reported in the literature.
| Parameter | Cicaprost | AFP-07 free acid |
| Target Receptor | Prostacyclin (IP) Receptor | Prostacyclin (IP) Receptor |
| Mechanism of Action | IP Receptor Agonist | IP Receptor Agonist |
| Reported Potency | pIC₅₀ = 9.52 (for inhibition of ADP-induced human platelet aggregation) | Kᵢ = 0.561 nM (for binding to the IP receptor) |
| Interpretation | The pIC₅₀ corresponds to an IC₅₀ of approximately 3 nM, representing the concentration required to inhibit 50% of platelet aggregation induced by ADP. | The Kᵢ represents the inhibitor binding affinity for the IP receptor. A lower Kᵢ value indicates a higher binding affinity. A direct functional IC₅₀ for platelet aggregation inhibition is not readily available in the literature. |
| Oral Activity | Orally active[1] | Information not available |
Experimental Protocols
A standard method for assessing the in-vitro efficacy of platelet aggregation inhibitors like Cicaprost and AFP-07 is Light Transmission Aggregometry (LTA) .
Light Transmission Aggregometry (LTA) Protocol
1. Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. The formation of larger platelet aggregates allows more light to pass through the sample, and this change is recorded over time.
2. Materials:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Thrombin).
-
Test compounds (Cicaprost, AFP-07) dissolved in an appropriate vehicle.
-
Vehicle control.
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and aggregometer cuvettes with stir bars.
3. Method:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15-20 minutes) at room temperature to obtain PRP (the supernatant).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10-15 minutes) to obtain PPP (the supernatant). PPP is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP to 37°C.
-
Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.
-
Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission.
-
Place the cuvette with PRP in the sample well to set 0% light transmission.
-
Add the desired concentration of the test compound (Cicaprost or AFP-07) or vehicle control to the PRP.
-
Incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add a platelet agonist (e.g., ADP) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
4. Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. Dose-response curves can be generated by testing a range of concentrations of the inhibitor, from which the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of aggregation) can be determined.
Conclusion
Both Cicaprost and AFP-07 are potent IP receptor agonists and, consequently, effective inhibitors of platelet aggregation. Cicaprost is a well-characterized compound with established in-vitro and in-vivo activity. While quantitative data on the direct inhibition of platelet aggregation by AFP-07 is limited in the public domain, its high affinity for the IP receptor strongly suggests a comparable or even greater potency than Cicaprost. The choice between these compounds for research purposes may depend on factors such as commercial availability, existing literature for comparative analysis, and the specific requirements of the experimental design. Further head-to-head comparative studies are warranted to definitively establish the relative potency of these two valuable research tools in the field of platelet biology and thrombosis.
References
- 1. Oral cicaprost reduces platelet and neutrophil activation in experimental hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Greater collagen-induced platelet aggregation following cyclooxygenase 1 inhibition predicts incident acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Reproducibility of AFP-07 Free Acid as a Prostacyclin Receptor Agonist
For Immediate Release
This guide provides a comprehensive comparison of the experimental findings related to AFP-07 free acid, a potent and selective prostacyclin (IP) receptor agonist. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies to ensure reproducibility, and contextualizes the compound's activity against other known prostacyclin analogs.
Summary of this compound Performance
This compound is a 7,7-difluoroprostacyclin derivative that demonstrates high affinity and selectivity for the prostacyclin (IP) receptor, a key target in mediating vasodilation and inhibiting platelet aggregation. Experimental data has primarily been established through receptor binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.
Table 1: Comparative Receptor Binding Affinities of Prostacyclin (IP) Receptor Agonists
| Compound | Receptor Type | Binding Affinity (Ki, nM) | Source |
| This compound | Human IP | 0.561 | [1] |
| Iloprost | Human IP | 3.9 | [2] |
| Treprostinil | Human IP | 32 | [2] |
| Beraprost | - | - | Data not readily available in comparable format |
| Selexipag (Active Metabolite) | Human IP | 20 | [3] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency of Prostacyclin (IP) Receptor Agonists (cAMP Accumulation)
| Compound | Cell Line | Potency (EC50, nM) | Source |
| Iloprost | Cells expressing human IP receptor | - | Specific EC50 not detailed in sources |
| Treprostinil | Cells expressing human IP, DP1, and EP2 receptors | 1.9 (IP), 0.6 (DP1), 6.2 (EP2) | [2] |
| Selexipag (Active Metabolite) | CHO cells expressing human IP receptor | 11 |
Note: EC50 is the concentration of a drug that gives half-maximal response. Lower values indicate higher potency. Data for this compound's EC50 was not available in the reviewed literature.
Subsequent studies have indicated that while AFP-07 is highly potent at the IP receptor, it also exhibits moderate agonist activity at the prostanoid EP4 receptor in certain tissues, such as piglet and rabbit saphenous veins. This dual activity should be considered when designing experiments and interpreting results.
Experimental Protocols for Reproducibility
To ensure the reproducibility of the findings cited, detailed methodologies for key experiments are provided below. These protocols are based on established practices for characterizing prostacyclin receptor agonists.
Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human prostacyclin (IP) receptor.
-
Radiolabeled ligand (e.g., [³H]-iloprost).
-
This compound and other test compounds.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate the mixture at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP) upon binding to a Gs-coupled receptor like the IP receptor.
Materials:
-
A whole-cell system, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, engineered to express the human IP receptor.
-
This compound and other test agonists.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.
-
Add varying concentrations of the agonist (e.g., this compound) to the cells and incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit, following the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression analysis of the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams are provided.
Caption: IP Receptor Signaling Pathway for this compound.
Caption: Workflow for Receptor Binding Assay.
References
A Researcher's Guide to Selecting Negative Controls for AFP-07 Free Acid Experiments
For researchers, scientists, and drug development professionals utilizing the potent and selective prostacyclin (IP) receptor agonist, AFP-07 free acid, the implementation of appropriate negative controls is paramount for the generation of robust and unambiguous experimental data. This guide provides a comprehensive comparison of suitable negative controls, complete with supporting data, detailed experimental protocols, and visual aids to facilitate rigorous experimental design.
This compound is a 7,7-difluoroprostacyclin derivative that acts as a selective and highly potent agonist for the IP receptor, a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2][3][4][5] This signaling cascade ultimately leads to the inhibition of platelet aggregation and vasodilation. Given its high potency, ensuring that the observed effects are specifically mediated by IP receptor activation is critical. This can be achieved through the use of well-characterized negative controls.
Recommended Negative Controls
The ideal negative control for an agonist like this compound should ideally be a structurally similar molecule that is devoid of activity at the target receptor. However, in the absence of a commercially available, validated inactive analog of this compound, two primary categories of negative controls are recommended:
-
IP Receptor Antagonists: These molecules competitively or non-competitively bind to the IP receptor, blocking the binding and subsequent action of agonists like this compound.
-
Inactive Metabolites or Precursors: A naturally occurring metabolite of the endogenous ligand that is known to be inactive at the receptor can serve as a useful negative control.
Based on these categories, this guide recommends the following compounds for use as negative controls in experiments involving this compound:
-
RO1138452 (also known as CAY10441): A potent and selective IP receptor antagonist.
-
6-keto-Prostaglandin F1α (6-keto-PGF1α): The stable, inactive hydrolysis product of the endogenous IP receptor agonist, prostacyclin (PGI2).
Comparative Efficacy Data
The following tables summarize the quantitative data comparing the activity of this compound with the recommended negative controls.
Table 1: Receptor Binding Affinity
| Compound | Target | Organism | Assay Type | Ki (nM) | pKi | Reference |
| This compound | IP Receptor | - | Radioligand Binding | 0.561 | 9.25 | |
| RO1138452 | IP Receptor | Human | Radioligand Binding ([³H]-iloprost) | - | 9.3 ± 0.1 | |
| RO1138452 | Recombinant IP Receptor | - | Radioligand Binding ([³H]-iloprost) | - | 8.7 ± 0.06 | |
| 6-keto-PGF1α | IP Receptor | - | - | Significantly weaker than PGI2 | - |
Table 2: Functional Activity (cAMP Accumulation Assay)
| Compound | Assay System | Parameter | Value | Reference |
| This compound | - | Agonist | Potent agonist | |
| RO1138452 | CHO-K1 cells expressing human IP receptor | pIC50 (inhibition of carbaprostacyclin-induced cAMP) | 7.0 ± 0.07 | |
| RO1138452 | CHO-K1 cells expressing human IP receptor | pKi (antagonist affinity) | 9.0 ± 0.06 | |
| 6-keto-PGF1α | - | Inactive | Much less potent than PGI2 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental setup, the following diagrams are provided.
References
- 1. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AFP-07 Free Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of AFP-07 free acid, a compound noted for its potential environmental hazards.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to strict disposal protocols is necessary to prevent harm to personnel and the environment. The following procedures are based on established safety data and general laboratory best practices.
Hazard and Safety Information
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Category 4, Harmful if swallowed (H302)[1]. | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell and rinse mouth[1]. |
| Acute Aquatic Toxicity | Category 1, Very toxic to aquatic life (H400)[1]. | Avoid release to the environment and collect spillage[1]. |
| Chronic Aquatic Toxicity | Category 1, Very toxic to aquatic life with long lasting effects (H410). | Dispose of contents/container to an approved waste disposal plant. |
Incompatible Materials: Strong acids/alkalis, and strong oxidizing/reducing agents.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.
Disposal Workflow
The proper disposal of this compound should be approached systematically. The following diagram illustrates the decision-making process and subsequent actions for waste management.
References
Personal protective equipment for handling AFP-07 free acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling AFP-07 free acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
Hazard Summary: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] It is crucial to avoid inhalation, and contact with skin and eyes.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to ensure personal safety and prevent contamination.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Skin and Body | Impervious clothing (e.g., lab coat) | Protects skin from accidental spills. |
| Respiratory | Suitable respirator | Required when handling the powder form or if aerosols may be generated. |
Experimental Protocols: Handling and Storage
Safe Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid Contact: Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
-
Weighing: When weighing the powdered form, do so carefully to minimize dust formation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.
Storage Conditions:
-
Store in a tightly sealed container in a cool, well-ventilated area.
-
Keep away from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder and -80°C for solutions.
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Call a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support (CPR if necessary, avoiding mouth-to-mouth). Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
Waste Disposal Steps:
-
Collection: Collect waste material in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a secure, well-ventilated area away from incompatible materials.
-
Disposal: Arrange for disposal through an approved hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
Workflow and Safety Relationships
The following diagram illustrates the logical workflow for handling this compound, emphasizing the integration of safety procedures at each step.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
